Mgl-IN-1

Catalog No.
S11181089
CAS No.
M.F
C24H22FN5O4
M. Wt
463.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mgl-IN-1

Product Name

Mgl-IN-1

IUPAC Name

(3R,4S)-4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one

Molecular Formula

C24H22FN5O4

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2/t21-,22-/m1/s1

InChI Key

XRIROGBLGLPXQI-FGZHOGPDSA-N

Canonical SMILES

C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6

Isomeric SMILES

C1CN(CCC1N2[C@@H]([C@H](C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6

Technical Profile of MGL-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core quantitative and technical data available for MGL-IN-1.

Property Description / Value
CAS Number 1881244-28-5 [1]
Molecular Formula C24H22FN5O4 [1]
Molecular Weight 463.46 g/mol [1]
Biological Target Monoacylglycerol Lipase (MGL); irreversible inhibitor [1]
Primary Reported Activity Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model [1]
Selectivity Profile Reported as selective for MGL. IC50 >10 μM for human CB1 and CB2 receptors; IC50 = 2880 nM for FAAH [1]
Key Biophysical Properties High membrane permeability and brain penetrant [1]
Solubility 62.5 mg/mL in DMSO [1]

Experimental Protocols

Based on the supplier's information, here are detailed methodologies for handling this compound in a research setting.

In Vitro Reconstitution and Storage
  • Stock Solution Preparation: For a 10 mM stock solution, dissolve 4.63 mg of this compound in 1 mL of DMSO. The solution can be aliquoted and stored at -80°C for 6 months or at -20°C for 1 month to prevent repeated freeze-thaw cycles [1].
  • Powder Storage: The solid compound should be stored at -20°C for long-term stability (3 years) or at 4°C for shorter periods (2 years) [1].
In Vivo Dosing Formulations

The supplier provides several standard protocols for preparing dosing solutions for animal studies. The following example yields a clear solution suitable for most administration routes.

  • Protocol 1 (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)
    • Add 100 μL of a 20.8 mg/mL DMSO stock solution to a vial.
    • Add 400 μL of PEG300 and mix evenly.
    • Add 50 μL of Tween-80 and mix evenly.
    • Add 450 μL of physiological saline (0.9% sodium chloride in ddH₂O) and mix to a final volume of 1 mL [1].
  • Alternative formulations using 20% SBE-β-CD in Saline or Corn Oil are also available for specific experimental needs [1].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting monoacylglycerol lipase (MGL), a key serine hydrolase enzyme [2]. The following diagram illustrates the core mechanism and its downstream biological consequences.

G MGL_IN1 This compound MGL_Enzyme MGL Enzyme MGL_IN1->MGL_Enzyme Irreversibly Inhibits Two_AG_degraded Arachidonic Acid + Glycerol MGL_Enzyme->Two_AG_degraded Hydrolyzes Two_AG 2-AG (Endocannabinoid) CB1_Receptor CB1 Receptor Two_AG->CB1_Receptor Binds Biological_Effects Prolonged Cannabinoid Signaling CB1_Receptor->Biological_Effects Effects Analgesic Effects Symptom Alleviation in MS Models Biological_Effects->Effects

As shown above, MGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol [2]. By irreversibly inhibiting MGL, this compound prevents the degradation of 2-AG, leading to its increased levels in the brain and peripheral tissues [1]. Elevated 2-AG then exerts enhanced and prolonged activation of cannabinoid receptors (CB1 and CB2), which is associated with the observed analgesic and immunomodulatory effects [1].

Important Research Considerations

  • Controlled Substance: The supplier explicitly notes that this compound is a controlled substance and may not be available for sale in all territories [1].
  • Research Use Only: This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans [1].
  • Cellular Activity Data: The provided cellular effect data (IC50 values) refer to the racemic compound (+/-)-4a, which is likely the parent or a closely related form of this compound [1].

References

Overview of MGL-IN-1 (The MAGL Inhibitor)

Author: Smolecule Technical Support Team. Date: February 2026

MGL-IN-1 is a research compound used in pre-clinical studies to investigate the therapeutic potential of MAGL inhibition.

  • Mechanism of Action: It acts as a potent and selective irreversible inhibitor of the monoacylglycerol lipase (MAGL) enzyme [1].
  • Therapeutic Potential: By inhibiting MAGL, this compound increases levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. This action has been associated with analgesic effects in models of acute inflammatory pain and can alleviate symptoms in a model of multiple sclerosis (MS) [1].
  • Pharmacological Profile: It is designed to be a brain-penetrant compound, allowing it to access its target in the central nervous system [1].

Key Experimental Data for this compound

The following table summarizes available quantitative data for this compound from biochemical and cellular assays.

Assay / Parameter Description Value / Result Reference
Inhibitor Type Biochemical activity Potent, selective, irreversible [1]
MGL Inhibition (IC₅₀) Concentration for 50% enzyme inhibition Potent activity (specific value not listed in results) [1]
Selectivity vs. CB1 Displacement of radioligand from human CB1 receptor (IC₅₀) > 10 µM [1]
Selectivity vs. CB2 Displacement of radioligand from human CB2 receptor (IC₅₀) > 10 µM [1]
Selectivity vs. FAAH Inhibition of fatty acid amide hydrolase (IC₅₀) 2880 nM (for racemic mixture) [1]
In Vivo Effects Observed outcomes in animal models Analgesic effects; symptom alleviation in MS model [1]

Guidance on Experimental Protocols

The search results for "this compound" do not contain detailed methodologies for its use. However, research in this field typically involves standard protocols for assessing MAGL inhibition and its effects. The general workflow for such studies is illustrated below.

G Start In Vitro Assessment A Enzyme Activity Assays Start->A B Cellular Target Engagement A->B Validate cellular mechanism C Selectivity Screening B->C Profile against related targets (FAAH, CB1) D In Vivo Animal Studies C->D Administer compound (e.g., i.p., p.o.) E Behavioral & Biochemical Analysis D->E Measure pain response, 2-AG levels, etc.

Based on common practices in the field [2] [3], here are the types of experimental approaches used with MAGL inhibitors:

  • Enzyme Inhibition Assays: These typically use purified recombinant MAGL enzyme. The reaction employs a synthetic or natural substrate (like 2-AG). The inhibitor is pre-incubated with the enzyme, and residual activity is measured by detecting the release of a hydrolysis product (e.g., glycerol or arachidonic acid) via radiometric, fluorometric, or colorimetric methods [2].
  • Cellular Activity and Permeability: These assays use cell lines (e.g., HEK293) overexpressing MAGL or endogenously expressing it. Cells are treated with the inhibitor, and its effect is measured by the accumulation of monoacylglycerols, often analyzed via mass spectrometry. Assays like Caco-2 permeability are used to predict brain penetrance [1].
  • In Vivo Efficacy Models: For pain and neuroinflammation, standard models include the carrageenan-induced inflammatory pain model or the experimental autoimmune encephalomyelitis (EAE) model for MS. The compound is administered systemically, and outcomes like pain thresholds, neurological scores, and tissue levels of 2-AG and eicosanoids are quantified [1] [3].

References

MGL1 Signaling Pathways in Disease Contexts

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes the primary signaling molecules and downstream effects of MGL1 activation across various pathological conditions, as identified in recent research.

Disease Context Key Signaling Molecules Activated Downstream Effects & Functional Outcomes Cellular Sources / Models
Trypanosoma cruzi Infection [1] p-ERK1/2, p-c-Jun, p-NF-κB p65, NLRP3 Inflammasome (procaspase-1, caspase-1) Increased ROS, NO, IL-12, TNF-α, IL-1β; Enhanced parasite control and macrophage activation Mouse Peritoneal Macrophages (MGL1⁻/⁻ vs WT)
Mycobacterium tuberculosis Infection [2] Pathway not fully delineated; regulates lipid metabolism genes Contradictory Role: Limits pro-inflammatory cytokines (IL-1β, IL-6) but also exerts anti-mycobacterial activity Mouse Pulmonary Macrophages, BMDMs (MGL-1⁻/⁻ vs WT)
Taenia crassiceps Infection [3] Tyrosine phosphorylation, ERK signaling Increased TNF-α and NO production; Drives resistance and innate immune activation Mouse Peritoneal Macrophages
Colitis & Colitis-Associated Cancer (CAC) [4] [5] Induction of IL-10 production Protective in Colitis: Anti-inflammatory, limits damage [5]. Pathogenic in CAC: Promotes immunosuppressive tumor microenvironment [4] Mouse Colonic Lamina Propria Macrophages; AOM/DSS-induced CAC model
Autoimmune Neuroinflammation (EAE) [6] Not specified (likely indirect) Induces apoptosis of autoreactive CD4+ T cells; Increases IL-10 secretion; Promotes disease resolution Mouse MOG₃₅–₅₅-induced EAE model; Human MS post-mortem tissue

Core Experimental Protocols for Investigating MGL1 Signaling

To study the MGL1 signaling pathways outlined above, researchers typically employ a combination of genetic, biochemical, and cellular immunological techniques.

In Vitro Macrophage Infection and Stimulation

This protocol is fundamental for dissecting the initial immune response, as used in studies on T. cruzi and M. tuberculosis [1] [2].

  • Cell Source: Isolate and differentiate macrophages from the bone marrow (BMDMs) or peritoneal cavity of wild-type (WT) and MGL1⁻/⁻ mice.
  • Stimulation: Infect cells with pathogens (e.g., T. cruzi trypomastigotes, M. tuberculosis H37Rv) at a defined Multiplicity of Infection (MOI) or stimulate with soluble parasite antigens (e.g., TcAg).
  • Analysis:
    • Signaling Molecules: Analyze phosphorylation/activation of ERK1/2, c-Jun, NF-κB p65, and inflammasome components (NLRP3, caspase-1) via western blotting.
    • Functional Outputs: Measure production of ROS, nitric oxide (NO), and cytokines (IL-12, TNF-α, IL-1β, IL-10) using ELISA and Griess assay.
    • Gene Expression: Perform qRT-PCR to examine changes in the transcriptome of genes related to inflammation and metabolism.
Genetic Knockout Models for In Vivo Function

The use of MGL1⁻/⁻ mice is a cornerstone for establishing the non-redundant, in vivo role of MGL1 [1] [3] [2].

  • Animal Models: MGL1⁻/⁻ mice on a C57BL/6 background are commonly used. Genotyping is performed via PCR on tail-snip DNA to confirm the knockout (e.g., a 492 bp neomycin resistance cassette fragment) versus the wild-type allele (e.g., a 714 bp MGL1 fragment) [1].
  • Infection/Disease Models:
    • Infectious Disease: Mice are infected with pathogens (e.g., T. cruzi, M. tuberculosis, T. crassiceps), and outcomes like parasite/bacterial burden, mortality, and cytokine profiles are compared between KO and WT mice [1] [3] [2].
    • Inflammatory Disease: Models like Experimental Autoimmune Encephalomyelitis (EAE) or Dextran Sodium Sulfate (DSS)-induced colitis are used to study the role of MGL1 in immunopathology and resolution [5] [6].
Ligand Binding and Receptor Interaction Assays

These assays help identify how MGL1 engages with its ligands, which is the first step in pathway activation [7].

  • Lectin Blotting: Separate proteins from pathogens or host tissues (e.g., tumor lysates) via SDS-PAGE, transfer to a membrane, and probe with recombinant MGL1-Fc chimeric protein to detect binding glycoproteins [1] [4].
  • Flow Cytometry Binding: Use recombinant MGL1 to stain cells (e.g., cancer cell lines) and analyze binding by flow cytometry. A mutant MGL1 that cannot bind carbohydrates is used as a critical control [7].
  • Pull-Down Assays & (Glyco)proteomics: Incubate cell surface protein extracts with recombinant MGL1. Pull down the MGL1-protein complexes and identify the specific binding glycoproteins and their carried glycans (e.g., Tn, LacdiNAc) using mass spectrometry [7].

MGL1 Signaling Pathway Workflow

The following diagram integrates the experimental methods into a logical workflow for investigating MGL1 signaling, from initial ligand engagement to final functional output.

Research workflow for MGL1 signaling, linking key questions to core techniques.

Key Interpretations and Future Directions

The research indicates that the role of MGL1 is not universally pro- or anti-inflammatory but is critically dependent on the disease context. This duality makes it a compelling but complex target for therapeutic intervention.

  • Therapeutic Implications: In hyperinflammatory diseases (e.g., colitis, neuroinflammation), agonizing MGL1 signaling may help resolve inflammation. In contrast, for cancers or infections where MGL1 drives immunosuppression, antagonizing its function or blocking its ligands could be beneficial [4] [5] [6].
  • Open Questions: Key areas for future research include identifying the full repertoire of MGL1 ligands from different pathogens and diseased tissues, precisely mapping the complete intracellular signaling cascade, and understanding how MGL1 crosstalks with other PRRs like TLRs to determine final immune outcomes [1] [2].

References

Mgl-IN-1 discovery and early research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview

MGL-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), an enzyme that breaks down endocannabinoids in the body [1]. It was developed as a research tool and potential therapeutic agent.

The table below summarizes its core characteristics:

Property Description
Molecular Target Monoacylglycerol lipase (MGL/MAGL) [1].
Mechanism of Action Potent, selective, and irreversible inhibition [1].
Key Pharmacological Effects Alleviates symptoms in a multiple sclerosis (MS) model; exhibits analgesic effects in an acute inflammatory pain model [1].
Pharmacokinetic Features Displays high membrane permeability and is brain-penetrant [1].

Chemical & Pharmacological Data

The following table consolidates key quantitative data available for this compound:

Property Detail
CAS Number 1881244-28-5 [1]
Molecular Formula C24H22FN5O4 [1]
Molecular Weight 463.46 g/mol [1]
Chemical Structure A β-lactam-based molecule [1].
Biological Activity (In Vivo) Effective in MS and inflammatory pain models [1].
Solubility (in DMSO) 62.5 mg/mL (134.86 mM) [1].

The search results did not contain specific data on selectivity against a broad panel of kinases or detailed pharmacokinetic parameters like half-life or clearance.

Biological Context & Mechanism

This compound acts on the endocannabinoid system. Its therapeutic potential is linked to increasing levels of endogenous cannabinoids, particularly 2-arachidonoylglycerol (2-AG), by inhibiting its primary hydrolyzing enzyme, MGL [2].

The diagram below illustrates this core mechanism of action.

G MGL_IN1 This compound MAGL Monoacylglycerol Lipase (MAGL) MGL_IN1->MAGL Inhibits Two_AG 2-AG (Endocannabinoid) MAGL->Two_AG Hydrolyzes CB1 CB1 Receptor Two_AG->CB1 Activates

This compound inhibits MAGL, preventing 2-AG breakdown and enhancing cannabinoid receptor signaling.

Information Constraints & Next Steps

The available data has some limitations that are important for your research:

  • Limited Primary Research: The information primarily comes from a chemical supplier's catalog [1], not a peer-reviewed research paper detailing its discovery.
  • Lack of Detailed Protocols: The search results do not contain the detailed experimental methodologies or specific signaling pathway diagrams you requested.
  • Commercial Compound: It is marked "For research use only" [1], which often limits the depth of publicly available data.

To conduct a more thorough investigation, I suggest you:

  • Consult Scientific Databases: Search for "this compound" or its CAS number (1881244-28-5) on platforms like PubMed and Google Scholar to find primary research articles.
  • Review MAGL Biology: Gain deeper insights from the Wikipedia entry on Monoacylglycerol Lipase [2], which explains the enzyme's function and the therapeutic rationale for its inhibition.

References

MGL1 Receptor in Infectious Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The Macrophage Galactose-Type Lectin-1 (MGL1) is a C-type lectin receptor expressed on antigen-presenting cells. The following table summarizes the core findings from key studies on MGL1 deficiency in various experimental infections.

Disease Model Pathogen Key Phenotype of MGL1⁻/⁻ Mice Proposed Mechanism Citation
Pneumonic Sepsis Klebsiella pneumoniae Mortality, severe lung pathology, hyperinflammation, pulmonary neutrophilia Defect in resolution of inflammation; no defect in bacterial uptake/killing. [1]
Helminth Infection Taenia crassiceps Parasite load, early inflammatory cytokines (TNF-α), Th2 response Impaired innate immune activation and macrophage signaling. [2]
Protozoan Infection Trypanosoma cruzi Parasitemia & mortality, ROS, NO, IL-12, TNF-α Reduced activation of p-ERK1/2, p-c-Jun, p-NF-κB p65, and NLRP3 inflammasome. [3]
Bacterial Infection Mycobacterium tuberculosis Bacterial burden, pulmonary inflammation Reduced ability of macrophages to control intracellular bacterial replication. [4]

Detailed Experimental Protocols

To help you contextualize the findings, here are the methodologies from the cited key studies.

Bacterial Pneumonia Model (Klebsiella pneumoniae)
  • Mouse Model: 6-8 week old female C57BL/6 (WT) and MGL1⁻/⁻ mice [1].
  • Infection: Mice were anesthetized and infected intranasally with 3.0 x 10⁴ CFU of K. pneumoniae in 20 μL saline [1].
  • Outcome Measures:
    • Survival: Monitored for up to 2 weeks post-infection [1].
    • Bacterial Burden: Lungs and liver were homogenized at specified times post-infection, and serial dilutions were plated on LB agar for CFU counting [1].
    • Lung Pathology: Frozen lung sections were stained with Hematoxylin and Eosin (H&E) for histological analysis [1].
    • Immune Cell Analysis: Lung cells were harvested and analyzed by flow cytometry using antibodies against CD11b, Ly6G (neutrophils), F4/80 (macrophages), etc [1].
Helminth Infection Model (Taenia crassiceps)
  • Mouse Model: 6-8 week old female MGL1⁻/⁻ mice on a C57BL/6 background and WT controls [2].
  • Infection: Mice were infected intraperitoneally with 20 small, non-budding T. crassiceps cysticerci [2].
  • In Vitro Macrophage Stimulation:
    • Cell Source: Peritoneal exudate cells (macrophages) were harvested from mice [2].
    • Antigen Recognition: Macrophages were incubated with FITC-labeled T. crassiceps soluble antigen (TcSol). Binding and internalization were analyzed by flow cytometry and fluorescence microscopy [2].
    • Signaling Analysis: Macrophages were exposed to TcSol, and tyrosine phosphorylation signaling was assessed [2].
Protozoan Infection & Signaling (Trypanosoma cruzi)
  • In Vitro Macrophage Infection:
    • Cell Source: Peritoneal exudate macrophages from WT and MGL1⁻/⁻ mice [3].
    • Infection & Stimulation: Cells were infected with T. cruzi trypomastigotes or stimulated with T. cruzi soluble antigen (TcAg) [3].
    • Downstream Analysis:
      • Bactericidal Capacity: Production of ROS and NO was measured [3].
      • Cytokine Production: Levels of IL-12 and TNF-α were quantified [3].
      • Signaling Pathways: Phosphorylation of ERK1/2, c-Jun, and NF-κB p65, as well as expression of NLRP3 and caspase-1, were analyzed by western blot [3].

MGL1 Signaling Pathway in Macrophage Activation

The study on T. cruzi infection elucidated a key signaling pathway by which MGL1 activates macrophages for a protective immune response [3]. The diagram below outlines this mechanism.

G MGL1_Receptor MGL1 Receptor Activation DownstreamSig Downstream Signaling Activation MGL1_Receptor->DownstreamSig TcAntigen T. cruzi Antigen (Galactose residues) TcAntigen->MGL1_Receptor MAPK p-ERK1/2 DownstreamSig->MAPK NFkB p-NF-κB p65 DownstreamSig->NFkB cJun p-c-Jun DownstreamSig->cJun Inflammasome NLRP3 Inflammasome Activation DownstreamSig->Inflammasome MacOutput Macrophage Effector Output MAPK->MacOutput Synergistic NFkB->MacOutput Synergistic cJun->MacOutput Synergistic Caspase1 Cleavage of Caspase-1 Inflammasome->Caspase1 IL1B IL-1β Production Caspase1->IL1B IL1B->MacOutput TNF_IL12 TNF-α, IL-12 Production MacOutput->TNF_IL12 ROS_NO ROS/NO Production MacOutput->ROS_NO

This pathway shows how MGL1 recognition of galactose-containing antigens triggers synergistic signaling modules that drive protective macrophage responses [3].

Interpretation and Research Implications

The collective data from these disease models firmly establishes MGL1 as a critical immunomodulatory receptor. Its role appears to be context-dependent, promoting resistance to helminths and protozoa by directing appropriate innate immunity, and protecting the host from excessive tissue damage during severe bacterial infection by resolving inflammation [1] [2] [3].

  • Therapeutic Targeting: The consistent protective role of MGL1 makes it an attractive target for host-directed therapies. Strategies could include using ligand-mimetics to agonize its activity or leveraging its antigen-targeting capabilities for vaccine design.
  • Different MGLs: Be aware of a key nomenclature distinction. The MGL discussed here (Macrophage Galactose-type Lectin) is unrelated to the enzyme Monoglyceride Lipase (also abbreviated MGL), which is involved in lipid metabolism and has also been studied in cancer models [5].

References

MGL-IN-1: Core Chemical & Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of MGL-IN-1 as gathered from the scientific literature [1].

Property Description
Chemical Name This compound
CAS Number 1881244-28-5
Molecular Formula C₂₄H₂₂FN₅O₄
Molecular Weight 463.46 g/mol
Biological Target Monoacylglycerol Lipase (MGL/MAGL)
Mechanism of Action Potent, selective, and irreversible inhibitor [1].
In Vitro Activity IC₅₀ values for related targets: >10 µM for human CB1 & CB2 receptors; 2.88 µM for human FAAH [1].
In Vivo Effects Alleviates symptoms in a multiple sclerosis (MS) model; exhibits analgesic effects in an acute inflammatory pain model [1].
Key Properties High membrane permeability and brain penetrant [1].

Experimental Protocol for In Vitro MGL Inhibition

The search results provide a general overview of a common assay used to determine the in vitro activity of MGL inhibitors, which is adapted from a previously published method [2].

  • Assay Principle: This is a biochemical activity assay that measures the enzyme's ability to hydrolyze a synthetic substrate. Inhibition of MGL reduces the hydrolysis reaction, which is quantified.
  • Methodology: The assay was adapted from a protocol used for determining the activity of fatty acid amide hydrolase (FAAH) [2]. While the specific substrate for MGL was not detailed in the available text, these assays typically use a monoacylglycerol substrate that releases a detectable product (e.g., a fluorescent or chromogenic molecule) upon hydrolysis.
  • Data Analysis: The level of the product generated in the presence of the test compound (this compound) is compared to a control (enzyme without inhibitor). The concentration of inhibitor that reduces enzyme activity by 50% is reported as the IC₅₀ value.

Critical Clarification: The "MGL" Nomenclature

A crucial point for researchers is the dual meaning of "MGL" in biomedical literature, which refers to two distinct biological targets:

  • Monoacylglycerol Lipase (MGL/MAGL): This is the intracellular serine hydrolase targeted by This compound. It hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) and plays a critical role in endocannabinoid and eicosanoid signaling [2] [3]. Research in this area focuses on pain, inflammation, neurological diseases, and cancer [2].
  • Macrophage Galactose-type Lectin (MGL/CLEC10A): This is a transmembrane C-type lectin receptor expressed on immune cells like macrophages and dendritic cells [4] [5]. It recognizes galactose and N-acetylgalactosamine residues on pathogens and is studied in the context of infectious diseases (e.g., tuberculosis, Chagas disease) and immune regulation [4] [6] [7].

The search results you provided contain extensive information on the lectin receptor [4] [6] [7], but based on its defined mechanism, this compound is exclusively relevant to the lipase enzyme [1].

The Role of MGL in the Endocannabinoid System

To understand the therapeutic potential of this compound, it is essential to see its target's role in the endocannabinoid system. The diagram below illustrates this pathway.

G PresynapticNeuron Presynaptic Neuron PostsynapticNeuron Postsynaptic Neuron TwoAG 2-AG (Endocannabinoid) PostsynapticNeuron->TwoAG Synthesis (on-demand) CB1 CB1 Receptor TwoAG->CB1 Binds & Activates MGL MGL Enzyme TwoAG->MGL Hydrolyzed by CB1->PresynapticNeuron Retrograde Signaling AAGlycerol Arachidonic Acid + Glycerol MGL->AAGlycerol Produces MGL_Inhibitor MGL Inhibitor (e.g., this compound) MGL_Inhibitor->MGL Inhibits

This diagram shows the core function of Monoacylglycerol Lipase (MGL). The endocannabinoid 2-AG is synthesized in the postsynaptic neuron and acts as a retrograde signal by binding to CB1 receptors on the presynaptic neuron. MGL terminates this signal by hydrolyzing 2-AG. Inhibiting MGL thus enhances 2-AG signaling, which is the basis for its therapeutic effects [2] [3].

Research Implications and Therapeutic Potential

The data suggests that this compound is a valuable tool compound for preclinical research due to its potency, selectivity, and brain-penetrant properties. Its efficacy in models of MS and inflammatory pain highlights the potential of MGL inhibition as a strategy for treating conditions related to dysregulated endocannabinoid signaling [1]. The broader field is investigating MGL inhibitors for a range of disorders including pain, psychiatric disorders, neurological conditions, cancers, and eye conditions [2].

References

Target Identification: MGL-IN-1 as a MAGL Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

MGL-IN-1 is identified as a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), which is a serine hydrolase enzyme [1] [2]. It is crucial to distinguish this from the Macrophage Galactose-type Lectin, often abbreviated as MGL (or MGL1 in mice). The search results contain extensive information on the immunology of the lectin receptor [3] [4] [5], but This compound is not associated with this target. The data for this compound is summarized in the table below.

Property Description
Primary Target Monoacylglycerol Lipase (MAGL) [1]
Inhibition Type Irreversible [1]
Potency (IC₅₀) 80 nM [6]
Selectivity High selectivity for MAGL over FAAH, ABHD6, ABHD12, and cannabinoid receptors CB1/CB2 at 10 µM [1]
Key Pharmacological Effects Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model [1]
Physicochemical Properties High membrane permeability and brain penetrant [1]

Experimental Data & Protocols

The quantitative data from cellular and biochemical assays that characterize this compound are detailed in the following table.

Assay Type Cell/System Used Description & Protocol Result
Enzyme Inhibition [1] Recombinant human MAGL Inhibition of recombinant C-terminal His-tagged human MAGL. Incubated for 30 mins. IC₅₀ = 2880 nM (for racemic mixture)
Cellular Target Engagement [1] HEK293 cells Displacement of [³H]-CP-55940 from human recombinant CB1/CB2 receptors after 90 mins. IC₅₀ > 10 µM (shows no significant activity)
Cellular Viability (Anti-proliferative) [6] Human cancer cell lines (e.g., MDA-MB-231, HCT-116) Growth inhibition assessed after 96 hrs using CellTiter-Glo assay. IC₅₀ values ranging from 7.9 µM to 57 µM

Biological Pathway and Experimental Workflow

The diagram below illustrates the core biological role of MAGL and the experimental workflow for characterizing an inhibitor like this compound.

architecture cluster_pathway Endocannabinoid Signaling Pathway cluster_workflow Key Experimental Assays 2 2 AG 2-Arachidonoylglycerol (2-AG) Endocannabinoid MAGL MAGL Enzyme AG->MAGL Hydrolyzed by CB1 CB1/CB2 Receptor Activation produces neuroinhibition, analgesia AG->CB1 Activates AA Arachidonic Acid Precursor to pro-inflammatory signals MAGL->AA Produces MGL_IN1 This compound MGL_IN1->MAGL Inhibits Assay1 In vitro enzyme activity assay (IC₅₀ determination) Assay2 Selectivity profiling (vs. FAAH, ABHD6, CB1/CB2) Assay1->Assay2 Assay3 Cellular target engagement (2-AG hydrolysis in cells) Assay2->Assay3 Assay4 In vivo efficacy models (MS, inflammatory pain) Assay3->Assay4

Diagram 1: MAGL's role in endocannabinoid signaling and the key experiments for inhibitor validation. MAGL terminates the 2-AG signal; its inhibition by this compound is measured through in vitro, cellular, and in vivo assays.

Key Scientific Insights and Conclusion

  • Mechanism of Action: By irreversibly inhibiting MAGL [1], this compound is expected to increase levels of 2-AG in the brain and plasma, enhancing its cannabinoid receptor-mediated signaling, which can explain its observed analgesic and anti-inflammatory effects [1] [6].
  • Therapeutic Implication: The role of MAGL in regulating both endocannabinoid and eicosanoid pathways makes it a compelling target for neurological disorders and pain [2]. The high brain penetration of this compound is a key feature for targeting central nervous system conditions [1].

References

MGL1 Receptor: Core Biology and Function

Author: Smolecule Technical Support Team. Date: February 2026

The Macrophage Galactose-type C-type Lectin-1 (MGL1) is a transmembrane C-type lectin receptor primarily expressed on antigen-presenting cells like macrophages and immature dendritic cells [1] [2]. It functions as a pattern recognition receptor (PRR) with a non-redundant specificity for carbohydrates containing terminal galactose and N-acetylgalactosamine (GalNAc) residues [2] [3].

  • Ligand Recognition: MGL1 recognizes galactose-containing structures on pathogens, self-antigens (such as tumor-associated MUC1 and gangliosides), and commensal bacteria [4] [3]. This makes it a key player in immune surveillance and homeostasis.
  • Immune Role: Depending on the context, MGL1 signaling can direct the immune response towards either resistance or tolerance. It is involved in the internalization of antigens for processing and presentation, and its engagement can trigger specific intracellular signaling pathways that shape the subsequent adaptive immune response [1] [2].

The Role of MGL1 in Disease Pathogenesis

Research using MGL1-deficient (MGL1⁻/⁻) mouse models has illuminated its critical and complex role in various infectious and inflammatory diseases. The table below summarizes key findings:

Disease Model Phenotype in MGL1⁻/⁻ Mice Key Immune Deficiencies & Alterations

| Helminth Infection (Taenia crassiceps) [1] | Increased susceptibility, higher parasite loads | ↓ Early inflammatory cytokines (TNF-α) ↓ Nitric Oxide (NO) production ↑ Th2-dominant response (IL-4, etc.) Diminished tyrosine phosphorylation signaling in macrophages | | Protozoan Infection (Trypanosoma cruzi) [2] | Increased susceptibility, higher parasitemia and mortality | ↓ ROS, NO, IL-12, TNF-α ↓ TLR-2/4 & MHC-II expression Reduced ERK1/2, c-Jun, NF-κB p65, and NLRP3 inflammasome activation | | Bacterial Pneumonia (Klebsiella pneumoniae) [5] | Increased mortality, severe lung pathology | Hyperinflammatory response Massive pulmonary neutrophilia Dysregulated resolution of inflammation | | Bacterial Infection (Mycobacterium tuberculosis) [3] | Increased lung bacterial burden | ↑ Pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ) Greater lipid accumulation in macrophages Perturbed inflammation and lipid metabolism gene regulation | | Inflammatory Bowel Disease (DSS-induced colitis) [4] | More severe inflammation | ↓ IL-10 production by colonic macrophages Impaired recognition of commensal bacteria (e.g., Streptococcus sp.) |

MGL1 Signaling Pathways and Experimental Insights

The studies point to several key signaling modules activated upon MGL1 engagement, which are crucial for its pro-inflammatory and antimicrobial functions.

G MGL1 MGL1 Intracellular_Signaling Intracellular Signaling (Tyrosine Phosphorylation) MGL1->Intracellular_Signaling Kinase_Cascade Kinase Cascade (ERK1/2, c-Jun) Intracellular_Signaling->Kinase_Cascade Triggers NLRP3 NLRP3 Inflammasome Intracellular_Signaling->NLRP3 Promotes Proinflammatory_Transcription Proinflammatory Transcription Cytokine_Gene_Expression Cytokine Gene Expression (TNF-α, IL-12, IL-6) Proinflammatory_Transcription->Cytokine_Gene_Expression Leads to Inflammasome_Activation Inflammasome Activation IL1B_Maturation Mature IL-1β Inflammasome_Activation->IL1B_Maturation Caspase-1 Activation Leads to IL-1β Maturation Effector_Functions Effector Functions ROS ROS Effector_Functions->ROS Reactive Oxygen Species (ROS) NO NO Effector_Functions->NO Nitric Oxide (NO) Microbial_Killing Microbial_Killing Effector_Functions->Microbial_Killing Enhanced Microbial Killing NF_kB Transcription Factor NF-κB Kinase_Cascade->NF_kB Activates NF_kB->Proinflammatory_Transcription Cytokine_Gene_Expression->Effector_Functions NLRP3->Inflammasome_Activation IL1B_Maturation->Effector_Functions

Simplified overview of key signaling pathways triggered by MGL1 engagement, based on experimental evidence from MGL1-deficient macrophages.

Suggested Experimental Workflows for Mgl-IN-1 Characterization

Based on the methodologies used to elucidate MGL1 biology, here are key experimental approaches you could adapt to study this compound:

In Vitro Binding and Cellular Uptake
  • Lectin Blotting: Confirm MGL1-ligand interaction by running T. crassiceps or T. cruzi soluble antigens on SDS-PAGE, transferring to nitrocellulose, and probing with a biotinylated MGL1-Fc chimera or your compound [1].
  • Flow Cytometry for Binding: Use FITC-labeled parasite antigens (e.g., TcSol-FITC) to compete with this compound for binding to WT vs. MGL1⁻/⁻ macrophages. Reduced fluorescence indicates competitive binding [1].
Signaling Pathway Analysis
  • Western Blot & Phosphoprotein Assays: Stimulate WT and MGL1⁻/⁻ macrophages with a known MGL1 ligand (e.g., parasite antigen) in the presence/absence of this compound. Probe lysates with antibodies against:
    • Phosphorylated ERK1/2 (p-ERK1/2) and c-Jun (p-c-Jun) [2]
    • Phosphorylated NF-κB p65 subunit [2]
    • Components of the NLRP3 inflammasome (procaspase-1, cleaved caspase-1) [2]
  • Cytokine Profiling: Measure culture supernatants via ELISA or multiplex immunoassay for TNF-α, IL-12, IL-10, IL-1β, and IL-6 [1] [2] [3].
Functional Cellular Assays
  • Microbiicidal Activity: Infect WT and MGL1⁻/⁻ macrophages with relevant pathogens (e.g., T. cruzi, M. tuberculosis) in vitro, with and without this compound treatment. Assess:
    • Intracellular Parasite/Bacterial Load: By counting parasites per 100 host cells or plating lysates for bacterial colony-forming units (CFUs) [2] [3].
    • Reactive Oxygen Species (ROS): Using fluorescent probes like DCFDA [2].
    • Nitric Oxide (NO) Production: Via Griess reagent assay [1] [2].
In Vivo Infection Models
  • Experimental Infection: Infect WT and MGL1⁻/⁻ mice with an appropriate pathogen (e.g., T. crassiceps, T. cruzi, K. pneumoniae). Treat with this compound or a vehicle control to evaluate:
    • Parasite/Bacterial Burden: In target organs (e.g., peritoneum, liver, lung) [1] [2] [5].
    • Disease Pathogenesis: Monitor survival, weight loss, and tissue pathology (via histology) [5] [3].
    • Immune Response Analysis: Isolate splenocytes or peritoneal cells to re-stimulate with antigen and measure cytokine production (e.g., IFN-γ, IL-4) by ELISA, characterizing the Th1/Th2 balance [1].

References

Clarifying the Target of MGL-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

It is essential to distinguish between the two different targets referred to as "MGL":

Target Full Name Function Relevance to MGL-IN-1
MAGL (or MGL) Monoacylglycerol Lipase A serine hydrolase that breaks down endocannabinoids [1] [2]. Relevant. this compound is a potent and selective irreversible inhibitor of this enzyme [3].
MGL (or MGL1/2) Macrophage Galactose-type C-type Lectin (CLEC10A/CD301) A pattern recognition receptor on immune cells that binds carbohydrates [4] [5] [6]. Not relevant. The search results for this immune receptor are unrelated to the compound this compound [4] [5] [6].

The subsequent information and proposed protocols will focus on this compound as a Monoacylglycerol Lipase (MAGL) inhibitor.

Available Data on this compound

The search results provide very limited specific data for this compound. The quantitative information available is summarized in the table below.

Parameter Value Details
CAS Number 1881244-28-5 --
Molecular Weight 463.46 g/mol Formula: C₂₄H₂₂FN₅O₄ [3]
Biological Activity Potent, selective irreversible MAGL inhibitor [3]. --
In vitro IC₅₀ (MAGL) The specific value is not listed in the search results. Cited as "potent" with high membrane permeability and brain penetrant properties [3].
In vitro IC₅₀ (FAAH) 2.88 µM (Cell-free assay using recombinant human FAAH) [3]. Demonstrates selectivity over the related enzyme Fatty Acid Amide Hydrolase (FAAH).
In vitro IC₅₀ (CB1/CB2) > 10 µM (Assay in HEK293 cells) [3]. Shows no significant activity on cannabinoid receptors CB1 and CB2 at tested concentrations.

Proposed Experimental Protocols

As detailed protocols for this compound were not found in the search results, the following sections outline general experimental approaches for characterizing a MAGL inhibitor, adapted from standard methodologies [2].

In Vitro MAGL Enzymatic Activity Assay

This protocol is used to determine the inhibitor's potency (IC₅₀ value).

  • Objective: To quantify the inhibition of MAGL enzymatic activity by this compound in a cell-free system.
  • Materials:
    • Recombinant human or rodent MAGL enzyme.
    • This compound (prepared as a stock solution in DMSO).
    • Substrate: e.g., fluorescent MAGL substrate (like 4-nitrophenyl acetate) or a radioactive substrate (like 2-oleoyl[³H]glycerol).
    • Assay buffer (e.g., Tris-HCl, pH 7.2-8.0).
    • Microplates and a plate reader (or scintillation counter).
  • Procedure:
    • Enzyme-Inhibitor Pre-incubation: Dilute this compound to a series of concentrations in assay buffer. Add the MAGL enzyme to each concentration and incubate for 15-30 minutes at room temperature to allow irreversible inhibition.
    • Reaction Initiation: Add the chosen substrate to the mixture to start the enzymatic reaction.
    • Reaction Termination: Stop the reaction after a fixed time (e.g., 30 mins) by adding a stop solution (e.g., an organic solvent or alkaline solution).
    • Signal Detection: Measure the product formation (e.g., fluorescence, absorbance, or radioactivity).
    • Data Analysis: Calculate the percentage of residual enzyme activity at each inhibitor concentration relative to a vehicle (DMSO) control. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement and Selectivity

This protocol assesses the ability of this compound to engage its target in a cellular context and its selectivity over other serine hydrolases.

  • Objective: To confirm cellular activity and selectivity using Activity-Based Protein Profiling (ABPP) [2].
  • Materials:
    • Cell line expressing MAGL (e.g., HeLa, HEK293).
    • This compound.
    • Broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-rhodamine).
    • Lysis buffer, SDS-PAGE equipment, and a fluorescence gel scanner.
  • Procedure:
    • Cell Treatment: Treat cells with various concentrations of this compound or vehicle for a set time.
    • Cell Lysis: Harvest and lyse the cells.
    • Probe Labeling: Incubate the lysates with the FP-rhodamine probe. The probe will covalently label the active sites of most serine hydrolases.
    • Separation and Detection: Run the labeled lysates on an SDS-PAGE gel and visualize with a fluorescence scanner.
    • Data Analysis: Selective MAGL inhibition is demonstrated by the loss of the MAGL band in a dose-dependent manner, while the activity of other serine hydrolases remains unchanged.

The diagram below illustrates the core mechanism of MAGL and the experimental workflow for inhibitor testing.

cluster_protocol General Experimental Workflow MAGL MAGL Enzyme AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol 2-AG 2-AG Substrate 2-AG->MAGL Binds Inhibitor This compound Inhibitor->MAGL Irreversibly Inhibits P1 1. In Vitro Enzyme Assay • Pre-incubate enzyme & inhibitor • Add substrate & measure reaction P2 2. Cellular Assay • Treat cells with inhibitor • Lyse cells & perform ABPP P1->P2 P3 3. Data Analysis • Calculate IC₅₀ • Confirm selectivity profile P2->P3

Application Notes for this compound

  • Mechanism of Action: this compound acts as an irreversible inhibitor, forming a stable covalent bond with the catalytic serine (Ser122) of MAGL [3] [2]. This leads to sustained elevation of 2-AG levels and a reduction in arachidonic acid, offering potential therapeutic effects in pain, inflammation, and neurodegeneration [2].
  • Selectivity Profile: While this compound is designed to be selective for MAGL, its activity (IC₅₀ > 10 µM) against CB1 and CB2 receptors is minimal. However, it shows some cross-reactivity with FAAH (IC₅₀ 2.88 µM), which should be considered when interpreting in vivo data [3].
  • Solubility and Formulation: For in vitro assays, this compound has good solubility in DMSO (up to 62.5 mg/mL). For in vivo studies, it can be formulated in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [3].

References

Available Quantitative Data on MGL-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vitro data for MGL-IN-1 from the search results. Please note that the information is not exhaustive.

Parameter Value / Result Experimental Context
Target Monoacylglycerol Lipase (MGL) [1] -
Mechanism Irreversible inhibitor [1] -
IC₅₀ (MGL) Not explicitly quantified [1] Described as a "potent" inhibitor.
Selectivity (FAAH) IC₅₀ = 2880 nM [1] Tested against human Fatty Acid Amide Hydrolase (FAAH).
Selectivity (CB1) IC₅₀ > 10 μM [1] Tested on human recombinant CB1 receptor.
Selectivity (CB2) IC₅₀ > 10 μM [1] Tested on human recombinant CB2 receptor.
Cellular Effect Alleviates symptoms in MS and inflammatory pain models [1] In vivo model outcomes.
Physicochemical Properties High membrane permeability and brain penetrant [1] -

Limitations and Knowledge Gaps

The available data has several significant limitations for drafting detailed application notes:

  • Lack of Detailed Protocols: The search results do not contain the specific methodologies for key in vitro experiments, such as the assay conditions for determining MGL inhibition potency (e.g., substrate used, incubation time) or the procedures for selectivity screening [1].
  • Incomplete Potency Data: While this compound is described as "potent," a specific IC₅₀ or Ki value for its primary target, MGL, is not provided in the results [1]. The data confirms activity but not its precise potency.
  • Clarification on "MGL": It is crucial to distinguish that this compound inhibits the enzyme Monoacylglycerol Lipase (MGLL) [2] [1]. Many of the other search results discuss a completely different receptor called Macrophage Galactose-type Lectin (MGL/CLEC10A) [3] [4] [5], which is involved in immunology and infection biology. These are distinct entities.

Proposed Experimental Workflow

To establish comprehensive in vitro application notes for a compound like this compound, the following workflow is standard in the field, though specific details from the search results are absent.

Start Start: In Vitro Profiling of this compound A1 1. Primary Target Assay • Determine IC₅₀ vs. MGL • Assess mechanism of action (e.g., irreversible) Start->A1 A2 2. Selectivity Panel • Screen against related serine hydrolases (e.g., FAAH, ABHD6) • Screen against cannabinoid receptors (CB1, CB2) A1->A2 Confirm potency A3 3. Cellular Mechanism • Measure 2-AG level elevation in cells • Assess functional effects in relevant cell lines A2->A3 Establish selectivity A4 4. Physicochemical Properties • Evaluate membrane permeability • Assess metabolic stability A3->A4 Validate cellular activity

Suggestions for Further Research

To obtain the detailed experimental protocols and data you need, I suggest you:

  • Consult the Primary Literature: The most detailed methodologies will be in the original research paper. The source for the this compound data is reference [PMID: 26888301], which you can look up directly.
  • Refine Your Search: Use specific terms like "this compound synthesis," "this compound assay protocol," or "this compound ADME" in scientific databases such as PubMed or Google Scholar.
  • Contact Suppliers: Companies that sell research chemicals like MedChemExpress (cited in the results) sometimes provide more detailed technical data sheets upon request.

References

Mgl-IN-1 in vivo dosing

Author: Smolecule Technical Support Team. Date: February 2026

Profile of MGL-IN-1

The following table summarizes the key characteristics of this compound as reported by a chemical supplier [1].

Property Description
Target Monoacylglycerol Lipase (MAGL)
Mechanism Potent, selective, irreversible inhibitor (β-lactam-based) [1]
Reported In Vitro IC₅₀ 80 nM (MAGL) [2]
Reported Cellular Activity Inhibits [³H]2-oleoyl glycerol hydrolysis in U937 cells (IC₅₀ = 193 nM) [2]
In Vitro Solubility 62.5 mg/mL in DMSO [1]
Key Characteristics High membrane permeability, brain-penetrant; exhibits analgesic effects in an acute inflammatory pain model and alleviates symptoms in a multiple sclerosis (MS) model in vivo [1]

Experimental Design for In Vivo Dosing

As specific in vivo dosing protocols for this compound are not available in the searched literature, here is a framework for designing such studies, based on general principles and data from other MAGL inhibitors.

Dosing Formulation Preparation

The vendor suggests several solvent systems for in vivo studies [1]. You should empirically determine the best option for your specific administration route.

  • Protocol 1 (Recommended for clarity): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
    • Procedure: Add 100 µL of this compound DMSO stock solution (e.g., 20.8 mg/mL) to 400 µL PEG300 and mix. Add 50 µL Tween-80 and mix. Finally, add 450 µL of saline to adjust the volume to 1 mL. This yields a clear solution [1].
  • Protocol 2 (For oral/IP injection): 10% DMSO + 90% (20% SBE-β-CD in Saline).
    • Procedure: Add 100 µL of DMSO stock solution to 900 µL of 20% SBE-β-CD in saline. This yields a suspended solution suitable for oral and intraperitoneal injection [1].
  • Protocol 3 (For long-term dosing over half a month): 10% DMSO + 90% Corn Oil.
    • Procedure: Add 100 µL of DMSO stock solution to 900 µL of corn oil and mix evenly. This yields a clear solution [1].
Dosing Strategy and Route

Without established dosing data, you must derive a starting dose from in vitro activity.

  • Dose Estimation: Begin with your compound's IC₅₀ value (e.g., 80 nM for MAGL) and apply standard conversion factors to estimate in vivo efficacy. A common strategy is to test a range of doses (e.g., 1, 10, 50 mg/kg) to establish a dose-response relationship.
  • Administration Route: Intraperitoneal (IP) injection is commonly used for preclinical testing of MAGL inhibitors for systemic effects [3] [4]. The vendor's formulation notes also support this route [1].
Efficacy and Target Engagement Analysis

Validate your dosing regimen by measuring target engagement and pharmacological effects.

  • Biochemical Analysis: Measure 2-AG levels in plasma and target tissues (e.g., brain, liver) after compound administration using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Successful MAGL inhibition will significantly increase 2-AG levels [5] [2].
  • Disease Models:
    • For inflammatory pain, test efficacy in models like carrageenan-induced hyperalgesia or formalin test [1].
    • For neuropathic pain, use models like chronic constriction injury (CCI) or chemotherapy-induced neuropathy, assessing mechanical allodynia and thermal hyperalgesia [3] [5].
    • For liver injury, employ models like carbon tetrachloride (CCl₄) induction, evaluating markers of necrosis, inflammation, and fibrosis [5] [6].

The diagram below outlines the strategic workflow for developing an in vivo dosing protocol.

Start Start: Need for In Vivo Dosing LitReview Literature Review Start->LitReview InVitroData Leverage In Vitro Data (IC50 = 80 nM) LitReview->InVitroData No direct protocol found Formulate Formulation Preparation (Use one of 3 vendor protocols) InVitroData->Formulate DoseSelect Select Dosing Strategy (e.g., 1-50 mg/kg IP injection) Formulate->DoseSelect Validate In Vivo Validation DoseSelect->Validate PD Pharmacodynamic Readout (Measure 2-AG levels in plasma/tissue) Validate->PD Efficacy Efficacy Model (e.g., pain, inflammation, liver injury) Validate->Efficacy

Insights from Related MAGL Inhibitors

The table below shows dosing information for other MAGL inhibitors reported in the literature, which can serve as a useful reference.

Inhibitor Reported Dosing & Model Key Findings
LEI-515 (Reversible, peripheral) Not fully specified; attenuated liver injury and neuropathic pain [5]. Peripherally restricted; increased 2-AG in intestines but not brain; efficacy without CNS side effects [5].
MJN110 0.43 mg/kg (IP); synergistic with morphine in neuropathic pain model [3]. Reduced hepatic macrophage number and inflammation; slowed fibrosis progression in chronic liver injury [6].
JZL184 8-16 mg/kg (IP); effective in acute lung injury and neuropathic pain models [3] [4]. Increased 2-AG levels in brain and periphery; anti-inflammatory effects involved CB1 and CB2 receptors [4].

Important Considerations for Protocol Development

  • Lack of Direct Evidence: The information for this compound comes primarily from a single commercial source [1] and lacks detailed peer-reviewed study protocols. Experimental details such as dosing frequency, treatment duration, and full pharmacokinetic data are not available.
  • Interpret with Caution: The vendor states that the in vivo data for this compound is for reference only and has not been independently confirmed [2].
  • Reference Established Inhibitors: The well-documented protocols for inhibitors like JZL184, MJN110, and LEI-515 [3] [5] [6] provide a strong methodological foundation for designing your experiments with this compound.

References

Chemical Properties & Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and solubility information available for MAGL-IN-1.

Property Specification
Molecular Weight 369.43 g/mol [1] [2]
Molecular Formula C₂₂H₂₄FNO₃ [1] [2]
CAS Number 2324160-91-8 [1] [2]
Solubility in DMSO 62.5 mg/mL (169.18 mM) [1]. Must be sonicated for dissolution. Hygroscopic DMSO can impact solubility; use newly opened containers [1].
Aqueous Solubility Not explicitly reported. Preparation of dosing solutions for in vivo studies requires suspension in a vehicle containing excipients [1].

Storage and Handling Guidelines

Proper storage is critical for maintaining the stability and activity of MAGL-IN-1.

Form Temperature Stability
Powder -20°C 3 years [1]
Powder 4°C 2 years [1]
Solution in DMSO -80°C 6 months [1]
Solution in DMSO -20°C 1 month [1]

To ensure stability:

  • Preparation: For a 10 mM stock solution, add 1 mL of DMSO directly to 3.69 mg of solid MAGL-IN-1 [1].
  • Aliquoting: Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles [1].
  • In Vivo Dosing: For animal studies, the inhibitor can be suspended in a vehicle containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline [2].

Biological Activity and Experimental Data

MAGL-IN-1 is a potent, selective, reversible, and competitive inhibitor of Monoacylglycerol Lipase (MAGL), demonstrating anti-proliferative effects in various cancer cell lines [1].

Target and Potency
Assay IC₅₀ / Kᵢ Description
MAGL Inhibition IC₅₀ = 80 nM [1] [2] Cell-free enzymatic assay.
Competitive Binding Kᵢ = 39 nM [1] Binds competitively with 4-nitrophenylacetate.
2-OG Hydrolysis (U937 cells) IC₅₀ = 193 nM [1] Inhibition of [³H]2-oleoyl glycerol hydrolysis.
2-OG Hydrolysis (Mouse Brain) IC₅₀ = 2.1 μM [1] Inhibition in mouse brain membrane preparations.
Cellular Anti-Proliferative Activity

The table below shows the growth inhibition (IC₅₀) of MAGL-IN-1 after a 96-hour treatment in various human cancer cell lines [1].

Cell Line Cancer Type IC₅₀ (μM)
MDA-MB-231 Breast 7.9
HCT-116 Colorectal 21
Caov-3 Ovarian 25
SK-OV-3 Ovarian 15
OVCAR-3 Ovarian 57
MRC5 Lung (Non-cancerous) > 100

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is used to determine the anti-proliferative effects of MAGL-IN-1 [1].

  • Cell Lines: Human breast (MDA-MB-231), colorectal (HCT-116), and ovarian (Caov-3, OVCAR-3, SK-OV-3) cancer cells. A non-cancerous lung cell line (MRC5) is used as a control.
  • Procedure:
    • Seed cells in appropriate culture plates and allow to adhere.
    • Treat cells with a concentration gradient of MAGL-IN-1 (e.g., 0.02 - 200 μM) for 96 hours.
    • Assess cell viability using a commercial assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay).
    • Calculate IC₅₀ values from the dose-response data.
  • Key Finding: MAGL-IN-1 shows selective toxicity towards cancer cells while being less active against non-cancerous MRC5 cells (IC₅₀ > 100 μM) [1].
Protocol 2: In Vivo Target Engagement

This protocol assesses the ability of MAGL-IN-1 to engage its target and modulate 2-AG levels in a live animal model [1].

  • Animals: Male C57BL/6 mice (8-10 weeks old).
  • Dosing: Administer a single intraperitoneal (i.p.) injection of MAGL-IN-1 at 50 mg/kg, suspended in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline [1] [2].
  • Analysis:
    • Collect plasma and brain tissues at designated time points post-injection.
    • Measure the levels of 2-arachidonoylglycerol (2-AG) and other lipids (e.g., anandamide/AEA) using liquid chromatography-mass spectrometry (LC-MS).
  • Expected Outcome: A single 50 mg/kg dose significantly increases 2-AG levels in both the brain and plasma, confirming target engagement in vivo, without altering AEA, arachidonic acid, or prostaglandin levels [1].

Visual Experimental Workflows

The diagram below illustrates the logical flow of key experiments to characterize MAGL-IN-1, from biochemical potency to in vivo efficacy.

G Start Start: Characterize MAGL-IN-1 Sub1 In Vitro Profiling Start->Sub1 Sub2 Cellular Assays Start->Sub2 Sub3 In Vivo Validation Start->Sub3 Step1 Biochemical MAGL Inhibition Assay Sub1->Step1 Step2 Selectivity Screening (vs. ABHD6, ABHD12, FAAH) Sub1->Step2 Step3 Cell Proliferation Assay (Cancer vs. Normal Cells) Sub2->Step3 Step4 Target Engagement (2-AG Level Measurement) Sub3->Step4

Strategic Considerations for Researchers

  • Addressing Solubility Limitations: The lack of reported aqueous solubility is a major hurdle. To advance the compound, employ solubility enhancement strategies. These include using co-solvents (like PEG300), surfactants (like Tween 80), or more advanced techniques like nanonization to create nanosuspensions [3]. These approaches are essential for formulating the compound for both in vitro and in vivo studies.
  • Interpreting Cellular Data: The anti-proliferative effects (IC₅₀ in μM range) occur at much higher concentrations than the biochemical MAGL inhibition (IC₅₀ in nM range). This is common and can be attributed to factors like cellular uptake, efflux, and metabolic degradation. The selective effect on cancer cells over non-cancerous MRC5 cells is a promising indicator of a potential therapeutic window [1].
  • Planning In Vivo Studies: The provided in vivo protocol confirms target engagement. Subsequent studies should focus on efficacy models, such as human tumor xenografts in mice, to evaluate the compound's ability to inhibit tumor growth. Pharmacokinetic studies to determine parameters like half-life and bioavailability are also critical next steps.

References

Mgl-IN-1 treatment duration

Author: Smolecule Technical Support Team. Date: February 2026

MGL-IN-1 Compound Profile

This compound is characterized as a potent, selective, and irreversible inhibitor of Monoacylglycerol Lipase (MGL) [1]. The table below summarizes its key biochemical and cellular characteristics:

Property Description
Target Monoacylglycerol Lipase (MGL) [1]
Mechanism Irreversible inhibition [1]
Cellular Effect Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model in vivo [1]
Permeability High membrane permeability and brain penetrant [1]
CB1/CB2 Affinity IC50 > 10 µM (no significant displacement of cannabinoid receptor ligands) [1]

Reported Experimental Data and Workflows

While a full protocol for this compound is not available, data from related MGL inhibitors and associated experimental workflows can inform your approach.

Pharmacodynamic Evidence from a Related Inhibitor Research on a different carbamate-based MGL inhibitor (referred to as Inhibitor 2 in the literature) provides insight into the sustained effects this class of compounds can have. After a single topical ocular application in a murine model, this inhibitor decreased intraocular pressure for at least 12 hours [2]. Protein-based NMR studies indicated this was due to the formation of a long-lasting covalent adduct with the enzyme, with a residence time of about 6 hours [2]. This demonstrates the potential for prolonged pharmacodynamic effects from a single dose of an irreversible MGL inhibitor.

General Workflow for Preclinical In Vivo Evaluation The following diagram outlines a general workflow for evaluating an MGL inhibitor in a preclinical disease model, integrating the types of experiments relevant to this compound.

workflow Start Study Start Dosing Single or repeated dosing (route, frequency, duration) Start->Dosing Biomarker Biomarker Analysis (e.g., 2-AG levels in plasma/brain) Dosing->Biomarker e.g., 2-4 hrs post-dose Efficacy Efficacy Endpoint Assessment (Behavior, Disease Score) Dosing->Efficacy e.g., 1, 6, 12, 24 hrs post-dose Data Data Integration & Conclusions Biomarker->Data Tissue Tissue Collection & Analysis Efficacy->Tissue Tissue->Data

Application Notes for Protocol Development

Here are key considerations for designing your experiments with this compound, based on the available information and general principles.

  • 1. Defining Treatment Duration: Without a established protocol, treatment duration should be guided by your study objectives.

    • For acute proof-of-concept studies (e.g., analgesic effect), a single administration may be sufficient, with efficacy measured over a period of hours [1].
    • For chronic disease models (e.g., MS), repeated dosing over days or weeks will be necessary to assess long-term efficacy and potential for tolerance [1].
  • 2. Monitoring Target Engagement: The most direct way to confirm and optimize treatment duration is by measuring target engagement.

    • Primary Biomarker: Monitor 2-AG levels in plasma or target tissues (e.g., brain) at various time points after dosing. A significant and sustained elevation of 2-AG confirms successful MGL inhibition [3].
    • Downstream Evidence: Chronic, complete MGL inhibition can lead to cannabinoid receptor 1 (CB1) downregulation. The presence or absence of this effect in longer studies can indicate the degree and duration of target engagement [2] [3].
  • 3. Dosing Considerations: The irreversible mechanism of this compound is a critical factor [1]. Its effects will last beyond the compound's clearance from circulation, determined by the enzyme's resynthesis rate. This may allow for less frequent dosing compared to a reversible inhibitor.

Experimental Protocol Skeleton

This is a generalized protocol framework that you can adapt for this compound.

Objective: To evaluate the efficacy of this compound in a preclinical inflammatory pain model. Materials: this compound (e.g., prepared in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [1]), animal model, equipment for behavioral testing.

Step Procedure Parameters/Duration
1. Pre-dosing Establish baseline pain sensitivity and/or collect baseline plasma/tissue samples. -
2. Dosing Administer this compound or vehicle control via intraperitoneal injection. Suggested dose: 50 mg/kg (based on analog data [4]).
3. Post-dosing Analysis
- Biomarker Collect plasma and/or brain samples at T = 1, 4, 8, 24 hours post-dose. Analyze 2-AG levels via LC-MS. Confirm target engagement and duration.
- Efficacy Assess pain behavior at T = 1, 6, 12, 24 hours post-dose. Correlate behavior with 2-AG levels.

References

Application Note: Characterization and Profiling of MGL-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that regulates endocannabinoid signaling by hydrolyzing 2-arachidonoylglycerol (2-AG). Its inhibition offers a therapeutic strategy for treating pain, inflammation, and cancer [1]. MGL-IN-1 is a potent, selective, and irreversible MAGL inhibitor that has demonstrated efficacy in preclinical models of multiple sclerosis and inflammatory pain [2]. This document provides a detailed protocol for the application and characterization of this compound in experimental settings.

2. Compound Profile & Key Data

The table below summarizes the core biochemical and application data for this compound assembled from the search results.

Property Value / Description Notes / Source
CAS Number 1881244-28-5 [2]
Molecular Weight 463.46 g/mol [2]
Mechanism of Action Irreversible inhibitor (β-lactam-based) [2]
Selectivity Potent and selective for MAGL over CB1/CB2 receptors IC50 >10 µM at CB1/CB2; [2]
Cellular Effect High membrane permeability and brain penetrant [2]
In Vivo Efficacy Alleviates symptoms in MS model; exhibits analgesic effects [2]
Solubility (DMSO) 62.5 mg/mL (134.86 mM) Hygroscopic DMSO has significant impact; use newly opened solvent [2]

3. Experimental Protocols

The following sections outline general methods for evaluating MAGL inhibitors, which can be adapted for this compound.

3.1. In Vitro MAGL Enzymatic Activity Assay A fluorescence-based assay is a common high-throughput method to characterize inhibitor potency [1] [3].

  • Principle: The assay measures the hydrolysis of a synthetic MAGL substrate, generating a fluorescent product.
  • Reagents:
    • Recombinant human MAGL (from transfected HEK293T cell membranes) [3].
    • This compound: Prepare a 10 mM stock solution in DMSO and subsequent dilutions. Include a DMSO-only control.
    • Fluorescent MAGL substrate (e.g., derivative of 2-AG).
    • Assay buffer (e.g., Tris-HCl or PBS, pH 7.4).
  • Procedure:
    • Pre-incubation: In a 96-well plate, mix the enzyme with varying concentrations of this compound (e.g., 0.1 nM - 10 µM) or vehicle control. Incubate for a set time (e.g., 15-30 minutes) to allow for irreversible inhibition.
    • Reaction Initiation: Add the fluorogenic substrate to start the reaction.
    • Measurement: Immediately monitor the fluorescence increase (e.g., excitation/emission ~355/460 nm) kinetically using a plate reader for 30-60 minutes.
    • Data Analysis: Calculate reaction velocities. Plot inhibitor concentration vs. % enzyme activity to determine the IC50 value.

3.2. Activity-Based Protein Profiling (ABPP) for Selectivity Screening ABPP is an orthogonal method to assess potency and selectivity across the serine hydrolase family [1] [3].

  • Principle: A broad-spectrum, fluorescent activity-based probe (e.g., FP-TAMRA) covalently labels active serine hydrolases. Pre-incubation with a selective inhibitor like this compound blocks labeling of its target, visualized by gel electrophoresis.
  • Reagents:
    • Mouse or rat brain membrane proteome (a rich source of serine hydrolases).
    • This compound at test concentration (e.g., 1 µM and 10 µM).
    • FP-TAMRA probe.
    • SDS-PAGE equipment.
  • Procedure:
    • Incubation: Treat membrane proteomes with this compound or DMSO for 30 minutes.
    • Labeling: Add FP-TAMRA to the mixture and incubate.
    • Separation & Visualization: Run the samples by SDS-PAGE and image the gel using a fluorescence scanner.
    • Analysis: Selective MAGL inhibition is confirmed by a reduction in the MAGL band (~33 kDa) without affecting other serine hydrolase bands (e.g., FAAH).

3.3. In Vivo Dosing and Administration For in vivo studies, this compound has shown efficacy in mouse models [2]. Dosing must be optimized for your specific disease model.

  • Dosing Formulations: Based on supplier data, the following in vivo formulations can be prepared [2]:
    • Protocol 1 (Clear solution): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
    • Protocol 2 (Suspension): 10% DMSO + 90% (20% SBE-β-CD in Saline).
  • Administration: Common routes include intraperitoneal (i.p.) or oral gavage. Dosing regimens (e.g., 1-10 mg/kg) and frequency should be determined empirically.

MAGL Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core signaling pathway regulated by MAGL and the mechanism of this compound, integrating information from [1] and [3].

Key Considerations for Optimization

Since specific optimized concentrations for this compound across various assays are not publicly listed, you will need to establish them. Here is a recommended approach:

  • Start with Literature Values: The cellular data (IC50 >10 µM at cannabinoid receptors) provides a starting point for selectivity counterscreening [2]. For functional assays, begin testing in the low micromolar range (e.g., 0.1 - 10 µM).
  • Determine IC50: Perform a dose-response curve in your primary enzymatic assay (e.g., Section 3.1) to determine the half-maximal inhibitory concentration. Use at least 8-10 data points for a reliable curve.
  • Validate Selectivity: Use the ABPP method (Section 3.2) at your determined IC50 concentration (and 10x IC50) to confirm that this compound is not inhibiting other off-target serine hydrolases.
  • Correlate In Vitro with In Vivo: For animal studies, the in vitro IC50 and pharmacokinetic properties (like brain penetration [2]) should guide the selection of initial in vivo doses. Efficacy in an inflammatory pain model was shown at 10 mg/kg [2].

References

MGL-IN-1: Core Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Before starting your experiments, it's crucial to understand the basic characteristics of MGL-IN-1. The table below summarizes key data for your experimental planning.

Property Specification Relevant Context & Notes
CAS Number 1881244-28-5 [1] -
Molecular Weight 463.46 g/mol [1] -
Mechanism of Action Potent, selective, irreversible MGL inhibitor [1] Covalently binds to the catalytic serine (Ser122) of MAGL [2].

| Primary Biological Activities | - Alleviates symptoms in an MS model in vivo [1].

  • Exhibits analgesic effects in an acute inflammatory pain model [1]. | - | | Key Physicochemical Properties | - High membrane permeability [1].
  • Brain penetrant [1]. | Useful for central nervous system (CNS) target engagement. | | Solubility (in DMSO) | 62.5 mg/mL (134.86 mM) [1] | The solution may require ultrasonication. Hygroscopic DMSO can impact solubility; use newly opened solvent [1]. |

Troubleshooting FAQ & Experimental Guide

Here are solutions to common challenges you might face when working with this compound.

Solubility and Stock Solution Preparation

Q: What is the best way to prepare a stable stock solution of this compound?

  • Recommended Solvent: DMSO is the standard solvent for preparing stock solutions [1].
  • Concentration: A typical concentration is 20.8 mg/mL in DMSO for in vivo working solutions [1].
  • Handling Note: The compound may require sonication to fully dissolve and is sensitive to hygroscopic DMSO, so always use a freshly opened container for critical experiments [1].
  • Storage: Aliquot and store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to prevent compound degradation [1].
In Vivo Dosing and Formulation

Q: How can I formulate this compound for in vivo administration?

Below are two validated formulations for in vivo studies, based on the desired administration route [1].

Administration Route Formulation Protocol Final Concentration Notes
Oral / Intraperitoneal (Suspended Solution) 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] 2.08 mg/mL [1] This yields a suspended solution. Requires ultrasonic mixing.
Oral / Intraperitoneal (Clear Solution) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] ≥ 2.08 mg/mL (saturation unknown) [1] This yields a clear solution. For long-term dosing over half a month, choose this protocol with caution [1].
Assessing MAGL Inhibition: Activity Assays

Q: What methods can I use to confirm and quantify MAGL inhibition by this compound in my system?

MAGL enzymatic activity can be measured using several biochemical methods. Your choice depends on equipment availability and required sensitivity [2].

  • Fluorometric Assays: A common method uses a fluorogenic substrate like arachidonoyl 7-hydroxy-6-methoxy-4-methylcoumarin ester (AHMMCE) [3]. The principle is that MAGL hydrolyzes the non-fluorescent substrate, releasing the fluorescent coumarin group. Inhibition by this compound reduces the fluorescent signal [2] [3].
  • Activity-Based Protein Profiling (ABPP): This powerful technique uses chemical probes to directly visualize and quantify the activity of serine hydrolases like MAGL in complex proteomes. It can confirm target engagement and selectivity by showing that this compound pre-treatment blocks the labeling of MAGL by the probe [2].
  • Chromatographic Methods: Techniques like LC-MS/MS can directly measure the endogenous levels of MAGL's substrate (2-AG) and product (arachidonic acid), providing a highly specific readout of enzyme activity in tissues or cells [2].

The following diagram illustrates the general workflow for a fluorometric assay to test this compound activity.

G Start Start Assay Setup S1 Pre-incubate MAGL enzyme with this compound or vehicle Start->S1 S2 Add fluorogenic substrate (e.g., AHMMCE) S1->S2 S3 Incubate to allow enzymatic reaction S2->S3 S4 Measure fluorescence signal (Ex/Em ~330/450 nm) S3->S4 S5 Calculate % Inhibition vs. vehicle control S4->S5 End Analyze IC₅₀ S5->End

Experimental Protocol: Measuring Cellular MAGL Activity

This protocol outlines the key steps for using a fluorometric assay to demonstrate this compound activity in a cellular context, adapting methodologies from the search results [2] [3].

  • Step 1: Cell Preparation and Lysis

    • Culture the chosen cell line (e.g., HEK293). Harvest the cells and wash with cold PBS.
    • Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) on ice. Centrifuge at high speed (e.g., 10,000 × g) for 15 minutes at 4°C to remove insoluble debris. Collect the supernatant as the cytosolic protein lysate.
    • Determine the protein concentration of the lysate using a standard method like BCA or Bradford assay.
  • Step 2: Inhibitor Treatment

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be constant and low (e.g., ≤0.5%).
    • In a 96-well plate, incubate a fixed amount of protein lysate with different concentrations of this compound or vehicle control for a pre-determined time (e.g., 30 minutes) at 37°C. This allows the inhibitor to engage with MAGL.
  • Step 3: Enzymatic Reaction

    • After pre-incubation, initiate the reaction by adding the fluorogenic MAGL substrate (e.g., AHMMCE) at its final optimal concentration.
    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C, protected from light.
  • Step 4: Data Acquisition and Analysis

    • Measure the fluorescence intensity (e.g., excitation ~330 nm, emission ~450 nm) using a plate reader.
    • Calculate the percentage of residual MAGL activity for each this compound concentration by comparing the fluorescence to the vehicle control (0% inhibition) and a blank with no enzyme (100% inhibition).
    • Plot the % inhibition versus the log of the inhibitor concentration and fit the data with a non-linear regression curve to determine the IC₅₀ value.

References

MGL-IN-1 Solubility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key quantitative data for handling MGL-IN-1 [1] [2].

Parameter Specification
Recommended Solvent DMSO [1] [2]
Stock Solubility ≥ 62.5 mg/mL (169.18 mM) in DMSO [2]
Storage Temperature (Stock) -80°C (6 months); -20°C (1 month) [1] [2]
Common In Vivo Solvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1]

Detailed Experimental Protocols

Here are the standard operating procedures for preparing this compound solutions for different experimental applications.

Protocol 1: Preparing a Stock Solution in DMSO

This protocol is for creating a concentrated stock for in vitro studies [2].

  • Calculation: Calculate the mass of this compound needed to achieve a 62.5 mg/mL solution in DMSO.
  • Weighing: Accurately weigh the required amount of this compound.
  • Dissolution: Transfer the compound to a clean vial. Add the appropriate volume of freshly opened, anhydrous DMSO.
  • Sonication: Sonicate the mixture to aid dissolution. The solution should become clear.
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month [1] [2].
Protocol 2: Preparing a Working Solution for In Vivo Studies

This protocol describes a common method to create a solution suitable for intraperitoneal injection in mice, resulting in a clear solution at ≥ 2.08 mg/mL [1].

  • Prepare Stock: Obtain a DMSO stock solution of this compound at a concentration of 20.8 mg/mL.
  • Mix with PEG300: Add 100 µL of the DMSO stock to 400 µL of PEG300. Mix evenly.
  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix evenly.
  • Dilute with Saline: Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL.
  • Final Composition: The resulting working solution has a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [1].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use newly opened, anhydrous DMSO? DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly impact the solubility of this compound and potentially lead to precipitation or compound degradation. Using a fresh, dry bottle ensures optimal solubility conditions [1] [2].

Q2: My compound precipitated after thawing. What should I do? Gently warm the vial to room temperature. If the precipitate does not fully redissolve, you can briefly sonicate the solution in a warm water bath (around 37°C). Avoid excessive heating or vigorous vortexing, which can degrade the compound. If precipitation persists, consider creating a new stock solution.

Q3: Are there alternative solvent systems for in vivo administration? Yes, another validated option is to use a mixture of 10% DMSO + 90% Corn Oil. This also yields a clear solution at ≥ 2.08 mg/mL and may be preferred for certain administration routes or for longer-term dosing studies [1].

Q4: What is the best way to plan my experiments to minimize solubility issues?

  • Aliquot Generously: Divide your stock solution into small, single-use aliquots immediately after preparation.
  • Thaw Minimally: Thaw only the number of aliquots you need for a single experiment.
  • Avoid Refreeze-Thaw Cycles: Never refreeze a used aliquot, as this can cause precipitation and a loss of potency.

To help visualize the decision-making process for resolving solubility issues, the following flowchart outlines a systematic troubleshooting approach.

G Start Solubility Issue Encountered CheckDMSO Using fresh, anhydrous DMSO? Start->CheckDMSO WarmSonicate Gently warm & sonicate CheckDMSO->WarmSonicate Yes PrepareNew Prepare a fresh stock solution CheckDMSO->PrepareNew No PrecipitateRemains Precipitate remains? WarmSonicate->PrecipitateRemains AliquotOK Check aliquot age and freeze-thaw cycles PrecipitateRemains->AliquotOK Yes IssueResolved Issue Resolved PrecipitateRemains->IssueResolved No AliquotOK->PrepareNew Old/Multiple cycles ConsiderAlt Consider alternative solvent system AliquotOK->ConsiderAlt Aliquot is fresh PrepareNew->IssueResolved ConsiderAlt->IssueResolved

References

Mgl-IN-1 protocol troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

MGL-IN-1: Key Information & Data

For a quick reference, here are the essential details and quantitative data for this compound [1].

Property Description
CAS Number 1881244-28-5 [1]
Molecular Formula C₂₄H₂₂FN₅O₄ [1]
Molecular Weight 463.46 g/mol [1]
Biological Activity Potent, selective, and irreversible Monoacylglycerol Lipase (MGL) inhibitor [1]
Key Characteristics Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model; high membrane permeability and brain penetrant [1]
Research Use Only Not for diagnostic or therapeutic use [1]

The biological activity of this compound is characterized by its selectivity. The table below summarizes its interaction with various biological targets [1].

Assay Cell Line / System Description IC₅₀ / Result
CB1 Receptor Binding HEK293 Displacement of [³H]-CP-55940 from human recombinant CB1 receptor [1] > 10 μM [1]
CB2 Receptor Binding HEK293 Displacement of [³H]-CP-55940 from human recombinant CB2 receptor [1] > 10 μM [1]
FAAH Inhibition Sf21 (Recombinant human FAAH) Inhibition of FAAH using N-arachidonoyl-[¹⁴C]-ethanolamine as substrate [1] 2880 nM [1]

Experimental Protocols

Here are detailed methodologies for working with this compound in a research setting.

In Vitro Stock Solution Preparation [1]
  • Calculation: Calculate the mass of this compound needed to achieve the desired concentration (e.g., 10 mM, 50 mM).
  • Solvent: Use DMSO as the solvent. This compound has a solubility of at least 62.5 mg/mL (134.86 mM) in DMSO.
  • Dissolution: Add the calculated volume of DMSO to the solid compound. Ultrasonication is recommended to aid in dissolution.
  • Storage: Aliquot the stock solution and store it at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles to maintain stability.
In Vivo Dosing Formulation (Protocol 1) [1]

This protocol produces a clear solution suitable for many administration routes.

  • Stock Dilution: Take 100 μL of a 20.8 mg/mL DMSO stock solution.
  • Add Co-solvents: Sequentially add and mix with:
    • 400 μL of PEG300
    • 50 μL of Tween-80
  • Dilute to Final Volume: Add 450 μL of physiological saline (0.9% NaCl) to bring the total volume to 1 mL.
  • Final Concentration: The resulting working solution will have a concentration of 2.08 mg/mL.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Compound Solubility Improper solvent system; DMSO stock concentration too high. Ensure fresh, anhydrous DMSO is used. For in vivo studies, follow the recommended co-solvent protocols (e.g., PEG300/Tween-80/Saline) exactly [1].

| Unexpected Biological Results / Lack of Efficacy | 1. Compound degradation. 2. Incorrect dosing formulation. 3. Off-target effects at high concentrations. | 1. Check stock solution storage conditions and age; avoid repeated freeze-thaw cycles [1]. 2. Verify the formulation protocol and ensure the compound is fully dissolved before administration [1]. 3. Review the selectivity profile (see data tables); ensure dosing concentrations are within the selective range to minimize FAAH inhibition [1]. |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo efficacy study using this compound, based on the information available.

Start Start In Vivo Study Prep Prepare this compound Formulation Start->Prep Model Establish Disease Model (e.g., MS or Inflammatory Pain) Prep->Model Admin Administer this compound Model->Admin Monitor Monitor Behavioral & Physiological Response Admin->Monitor Analyze Analyse Efficacy Endpoints Monitor->Analyze End Interpret Results Analyze->End

Further Guidance

References

Mgl-IN-1 data interpretation problems

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on MGL-IN-1

The table below summarizes the key biochemical and cellular data available for this compound, primarily sourced from a product sheet [1].

Property / Assay Value / Result Description / Context
Molecular Weight 463.46 g/mol Formula: C₂₄H₂₂FN₅O₄ [1]
CAS Number 1881244-28-5 [1]
Biological Role Irreversible MGL Inhibitor Potent and selective inhibitor of monoacylglycerol lipase (MGL) [1]
In Vivo Effects Alleviates symptoms in MS model; exhibits analgesic effects Shown in acute inflammatory pain model [1]
CB1 Receptor (IC₅₀) >10 µM Measured in HEK293 cells expressing human CB1 receptor [1]
CB2 Receptor (IC₅₀) >10 µM Measured in HEK293 cells expressing human CB2 receptor [1]
FAAH Inhibition (IC₅₀) 2880 nM (racemic mix); 4050 nM ((3R,4S)-(+)-enantiomer) Measured using recombinant human FAAH expressed in Sf21 cells [1]

MGL1 Receptor Signaling Pathway

The MGL1 receptor (Macrophage Galactose-type Lectin-1, or CLEC10A) is distinct from the enzyme MGL. It is a C-type lectin receptor expressed on macrophages and dendritic cells that recognizes galactose and N-acetylgalactosamine residues on pathogens and self-glycoproteins [2] [3] [4]. Its signaling plays a critical role in modulating immune responses. The diagram below illustrates the key signaling pathways activated upon MGL1 ligation, based on studies of its role in parasitic infections [5].

MGL1_pathway MGL1 MGL1 Intracellular_Signaling Intracellular Signaling MGL1->Intracellular_Signaling External_Stimulus Pathogen/Antigen (e.g., T. cruzi) External_Stimulus->MGL1 NF_kB NF-κB p65 (Phosphorylation) Intracellular_Signaling->NF_kB ERK ERK1/2 (Phosphorylation) Intracellular_Signaling->ERK cJun c-Jun (Phosphorylation) Intracellular_Signaling->cJun NLRP3 NLRP3 Inflammasome (Activation) Intracellular_Signaling->NLRP3 Downstream_Effects Downstream Immune Effects Proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-12, IL-1β) NF_kB->Proinflammatory ERK->Proinflammatory cJun->Proinflammatory NLRP3->Proinflammatory Microbicidal Microbicidal Factors (ROS, NO) Proinflammatory->Microbicidal MHC_Expression ↑ MHC-II Expression Proinflammatory->MHC_Expression Resistance Host Resistance Microbicidal->Resistance MHC_Expression->Resistance

Key Experimental Protocols for MGL1 Research

Since direct protocols for this compound were not available, the methodologies below for studying the MGL1 receptor's role in immune responses can serve as a useful reference. These are adapted from research on bacterial and parasitic infections [2] [5].

  • In Vivo Infection Models:

    • Animal Models: Studies often use MGL1−/− mice on a C57BL/6 background alongside wild-type controls [2] [5].
    • Infection: Mice are infected intranasally with pathogens like Klebsiella pneumoniae (e.g., 3.0 x 10⁴ CFU) to model pneumonic sepsis or intraperitoneally with parasites like T. cruzi [2] [5].
    • Outcome Measures: Key metrics include animal survival, bacterial burden in organs (lungs, liver), and analysis of lung pathology and inflammatory responses through histology and cytokine measurement [2].
  • In Vitro Macrophage Assays:

    • Cell Isolation & Culture: Peritoneal macrophages are often harvested from mice, sometimes after thioglycollate elicitation. Bone marrow-derived macrophages (BMDMs) are also commonly used [2] [6].
    • Infection/Stimulation: Macrophages are infected with live bacteria (e.g., K. pneumoniae at an MOI of 50) or stimulated with soluble parasite antigens (TcAg) [2] [5].
    • Functional Readouts: Assays measure bacterial uptake (phagocytosis), intracellular killing, and the production of reactive oxygen species (ROS), nitric oxide (NO), and cytokines (e.g., TNF-α, IL-12, IL-1β) [2] [5].
  • Signaling Pathway Analysis:

    • Western Blotting: Used to detect phosphorylation and total levels of signaling proteins (e.g., p-ERK1/2, p-c-Jun, p-NF-κB p65) and components of the NLRP3 inflammasome in macrophage lysates after stimulation [5].

A Note on Data Interpretation and Next Steps

Based on the search results, here is some guidance for troubleshooting:

  • Clarify Your Target: The most critical step is to confirm whether your research involves the enzyme MGL (Monoacylglycerol Lipase), which is inhibited by this compound, or the immune receptor MGL1 (Macrophage Galactose-type Lectin-1). They are distinct biological entities, and confusion between them will lead to significant data interpretation errors [1] [2].
  • For MGL (Enzyme) Research:
    • The data shows this compound has excellent selectivity for MGL over the related enzyme FAAH and cannabinoid receptors CB1/CB2, which is a positive sign for its use as a tool compound [1].
    • For specific experimental protocols or troubleshooting with this compound, I recommend contacting the manufacturer (MedChemExpress) directly for technical support, as they are the primary source [1].
  • For MGL1 (Receptor) Research:
    • The signaling diagram and experimental protocols provided above are directly relevant. The hyperinflammatory phenotype observed in MGL1−/− mice across multiple infection models is a key benchmark for your own experiments [2] [6].

References

Pharmacological Profile of Mgl-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on the selectivity of Mgl-IN-1 against key enzymatic and receptor targets:

Target Assay Description Result (IC50 or Binding Affinity) Implication for Specificity
MAGL Irreversible inhibition of monoacylglycerol lipase activity [1]. Potent, irreversible inhibitor [1]. High, primary intended target.
FAAH Inhibition of recombinant human FAAH using N-arachidonoyl-[14C]-ethanolamine as substrate [1]. IC50 = 2880 nM [1]. ~70-fold selective for MAGL over FAAH. Demonstrates some cross-reactivity within the endocannabinoid system.
CB1 Receptor Displacement of [3H]-CP-55940 from human recombinant CB1 receptor [1]. IC50 > 10 μM [1]. Negligible binding, reduces risk of psychoactive side effects.
CB2 Receptor Displacement of [3H]-CP-55940 from human recombinant CB2 receptor [1]. IC50 > 10 μM [1]. Negligible binding, reduces risk of immune-modulating side effects.

Experimental Protocols for Assessing Specificity

To thoroughly evaluate this compound specificity in your experiments, consider these methodologies.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics method for assessing inhibitor selectivity across the serine hydrolase family directly in native proteomes [2].

  • Workflow:
    • Sample Preparation: Prepare proteomes from relevant tissues (e.g., brain, liver) or cell lines.
    • Probe Incubation: Treat proteomes with a broad-spectrum, fluorescent-tagged serine hydrolase probe.
    • Inhibitor Competition: Pre-treat parallel samples with this compound.
    • Analysis: Run samples on SDS-PAGE gels. A specific inhibitor will block the probe from labeling only MAGL, visualized as the disappearance of a single band. Non-selective inhibitors will cause multiple bands to disappear [2].
Cellular Target Engagement Assay

This protocol confirms that this compound engages with and inhibits MAGL in a live-cell context.

  • Procedure:
    • Cell Culture: Use an appropriate cell line, such as HEK293, known to express MAGL.
    • Treatment: Treat cells with this compound (e.g., at 1 µM and 10 µM) for a predetermined time (e.g., 2-4 hours).
    • Lysis and Measurement: Lyse cells and measure the levels of the MAGL substrate, 2-AG, and product, arachidonic acid, using liquid chromatography-mass spectrometry (LC-MS) [2].
  • Expected Outcome: Successful MAGL inhibition will result in a dose-dependent increase in 2-AG and a decrease in arachidonic acid levels.
Counter-Screening Against FAAH

Given the data, directly counter-screening against FAAH is crucial.

  • Protocol:
    • Enzyme Source: Use recombinant human FAAH (e.g., expressed in Sf21 insect cells).
    • Reaction: Incubate FAAH with its specific substrate, N-arachidonoyl-[14C]-ethanolamine.
    • Inhibition: Include this compound at various concentrations alongside a known FAAH inhibitor as a control.
    • Detection: Measure the production of [14C]-ethanolamine by scintillation counting [1].
  • Interpretation: Calculate an IC50 value for FAAH inhibition to confirm the selectivity window observed in the published data.

MAGL Signaling Pathway & Experimental Workflow

To help visualize the biological context and experimental design, I have created the following diagrams using Graphviz.

G cluster_pathway MAGL Signaling Pathway & this compound Inhibition TwoAG 2-AG (Endocannabinoid) MAGL MAGL Enzyme TwoAG->MAGL  Hydrolysis CB1 CB1/CB2 Receptor Activation TwoAG->CB1  Binds and Activates AA Arachidonic Acid (AA) MAGL->AA  Produces PGs Pro-inflammatory Prostaglandins AA->PGs  Precursor to MglIN1 This compound Inhibitor MglIN1->MAGL  Inhibits

MAGL Signaling Pathway & this compound Inhibition

G cluster_workflow Specificity Assessment Workflow Start Define Experimental Goal ABPP ABPP Assay (Broad Serine Hydrolase Screen) Start->ABPP Cellular Cellular Target Engagement (2-AG/AA levels via LC-MS) ABPP->Cellular CountScreen Focused Counter-Screening (FAAH, CB1/CB2 Binding) Cellular->CountScreen Data Integrate Data & Conclude on Specificity CountScreen->Data

Specificity Assessment Workflow

Frequently Asked Questions (FAQs)

  • What is the primary specificity concern with this compound? The main concern is its potential cross-reactivity with FAAH, another key enzyme in the endocannabinoid system. The published IC50 for FAAH is 2.88 µM, which indicates a selectivity window, but this should be confirmed in your specific experimental system [1].

  • How can I confirm this compound is engaging its target in my cellular model? Implement the Cellular Target Engagement Assay described above. Measuring the accumulation of the substrate (2-AG) and the reduction of the product (arachidonic acid) via LC-MS provides direct biochemical evidence of MAGL inhibition in your cellular context [2].

  • My in vivo results don't fully match the reported profile. What should I check? Consider pharmacokinetic factors. This compound is reported to have high membrane permeability and be brain-penetrant [1]. Variations in metabolism, distribution, and the formation of active metabolites in different in vivo models can influence observed outcomes and specificity.

References

Pharmacological Profile of MGL-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and known off-target activity of MGL-IN-1 based on current data.

Property Description Reference Assay/Context
Primary Target & Action Potent, selective, irreversible inhibitor of Monoacylglycerol Lipase (MGL/MAGL). Displays high membrane permeability and brain penetrance. [1] N/A
Reported CB1/CB2 Activity No significant activity (IC50 > 10 µM for both cannabinoid receptors CB1 and CB2). [1] Displacement of [³H]-CP-55940 in HEK293 cells expressing human recombinant receptors. [1]
Reported FAAH Off-Target Weak inhibition of Fatty Acid Amide Hydrolase (FAAH) (IC50 = 2880 nM for racemic mix; 4050 nM for (3R,4S)-(+)-enantiomer). [1] Inhibition of recombinant human FAAH using N-arachidonoyl-[¹⁴C]-ethanolamine as substrate. [1]
Key Metabolite Impact Inhibition blocks hydrolysis of 2-AG, increasing its levels and reducing production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. [2] [3] [4] N/A

Recommended Experimental Strategies for Profiling

To thoroughly characterize this compound in your specific experimental system, consider the following approaches.

Assess Functional Impact on Key Signaling Pathways

MGL inhibition influences multiple signaling pathways by modulating endocannabinoid and lipid levels. The diagram below illustrates the core signaling relationships to investigate.

architecture MGL_IN1 This compound MAGL MAGL Enzyme MGL_IN1->MAGL Inhibits Two_AG 2-AG MAGL->Two_AG Hydrolyzes AA Arachidonic Acid (AA) MAGL->AA Produces CB1_CB2 CB1/CB2 Receptor Activation Two_AG->CB1_CB2 Activates PGs Pro-inflammatory Prostaglandins (PGs) AA->PGs Precursor to

Implement a Counter-Screening Protocol

To empirically identify off-target effects, a broad counter-screening strategy is essential. The workflow involves testing the compound against a panel of potential off-targets.

architecture Start Identify Potential Off-Targets Step1 Select Assay Panel Start->Step1 Literature & Databases Step2 Run Primary Screens Step1->Step2 Key: Related Serine Hydrolases (FAAH) Step3 Dose-Response Curves Step2->Step3 For hits Step4 Validate Functional Effects Step3->Step4 IC50/EC50 Determination

  • Assay Panels to Consider:
    • Related Enzymes: Focus on other serine hydrolases, given that MAGL belongs to this superfamily. The weak inhibition of FAAH ( [1]) suggests this family should be a priority.
    • Lipid Receptors: Include lysophosphatidic acid (LPA) receptors and peroxisome proliferator-activated receptors (PPARs), as these are modulated by lipid species downstream of MAGL activity ( [4]).
  • Experimental Techniques:
    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to monitor the activity of many enzymes directly in native systems. It is highly effective for identifying off-targets of covalent inhibitors like this compound across the serine hydrolase family ( [4]).
    • Cellular Phenotypic Assays: Monitor broader changes, such as lipid droplet accumulation or inflammatory mediator release, which may reveal unexpected off-target effects on lipid metabolism and inflammation ( [5]).
Control for Enantiomer-Specific Effects
  • This compound is a chiral molecule. The (3R,4S)-(+)-enantiomer shows a different potency against FAAH compared to the racemic mixture ( [1]).
  • Troubleshooting Step: If possible, profile the individual enantiomers used in your experiments, as their pharmacological profiles can differ significantly.

Key Considerations for Your Research

  • Context is Crucial: Off-target effects can vary significantly based on the cell type, species, and disease model you are using. Findings from one experimental context may not directly translate to another.
  • Probe Assay Specificity: When you observe an unexpected effect, a key step is to confirm that it is truly due to MGL inhibition. Using multiple distinct MAGL inhibitors or genetic knockdown (e.g., siRNA) can help validate that the phenotype is on-target ( [6] [4]).

References

improving Mgl-IN-1 experimental results

Author: Smolecule Technical Support Team. Date: February 2026

MGL-IN-1: Core Compound Information

The table below summarizes the key chemical and biological data for this compound, which is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL) [1].

Property Description
CAS Number 1881244-28-5 [1]
Molecular Formula C₂₄H₂₂FN₅O₄ [1]
Molecular Weight 463.46 g/mol [1]
Biological Target Monoacylglycerol Lipase (MGL) [1]
Mechanism Potent, selective, irreversible inhibitor [1]
Reported IC₅₀ > 10 μM (for CB1 & CB2 receptors, demonstrating selectivity) [1]
Solubility (DMSO) 62.5 mg/mL (134.86 mM) [1]
In Vivo Effects Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model [1]

Critical Terminology Clarification: MGL

Your research is likely hampered by the dual meaning of "MGL." The experimental protocols found in the search results pertain to a different target:

  • This compound Target: Monoacylglycerol Lipase (MAGL), a serine hydrolase enzyme that breaks down endocannabinoids [1].
  • Prevalent Search Result: Macrophage Galactose-type Lectin, a C-type lectin receptor (CLR) expressed on immune cells like macrophages and dendritic cells [2] [3] [4].

The signaling pathways, experimental models (e.g., bacterial infections like M. tuberculosis or K. pneumoniae), and biological contexts from most search results are not applicable to this compound, which acts on the endocannabinoid system [2] [3] [5].

Monoacylglycerol Lipase (MAGL) Signaling Pathway

The following diagram illustrates the core signaling pathway relevant to this compound's mechanism of action, based on its described function as an MGL inhibitor [1].

Frequently Asked Questions

Q1: What is a proven in vivo formulation for this compound? The supplier, MedChemExpress, suggests several formulations. One recommended protocol is [1]:

  • Solution: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
  • Preparation: Add 100 μL DMSO stock solution (20.8 mg/mL) to 400 μL PEG300, mix, then add 50 μL Tween-80, mix, and finally add 450 μL Saline.
  • This protocol yields a clear solution of ≥ 2.08 mg/mL (4.49 mM) suitable for injection.

Q2: How selective is this compound? Available data indicates high selectivity for MGL over related enzymes. The IC₅₀ for this compound against cannabinoid receptors CB1 and CB2 is > 10 μM, showing it does not significantly interact with these primary endocannabinoid receptors at its effective dose [1].

Q3: My search for "MGL" protocols keeps giving immune system results. Why? This is due to the naming conflict described above. The immune receptor Macrophage Galactose-type Lectin (MGL/CD301/CLEC10A) is a major research topic in infectious disease and cancer immunology, which dominates search results [2] [5]. For your work with Monoacylglycerol Lipase, you will need to use more precise search terms.

Suggested Troubleshooting & Optimization Strategies

Given the lack of specific troubleshooting data for this compound, here are general strategies based on common experimental challenges:

  • Confirm Target Specificity: While initial data shows selectivity over CB1/CB2 [1], you could design experiments to test for off-target effects on other serine hydrolases to fully validate the tool compound.
  • Optimize Dosing Schedule: As an irreversible inhibitor, the duration of this compound's effect may be long-lasting. Pilot studies to map the relationship between dose, frequency, and functional readouts (e.g., 2-AG levels) are crucial for in vivo model design [1].
  • Verify Brain Penetration: The compound is described as brain-penetrant [1]. For CNS studies, directly measuring compound levels in brain tissue relative to plasma can confirm adequate exposure.

References

MGL-IN-1: Core Compound Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and purchasing information for MGL-IN-1, a potent and selective inhibitor of monoacylglycerol lipase (MAGL) [1].

Property Description
CAS Number 1881244-28-5 [1]
Molecular Formula C₂₄H₂₂FN₅O₄ [1]
Molecular Weight 463.46 g/mol [1]
Primary Target Monoacylglycerol Lipase (MAGL); irreversible inhibitor [1]
Key Characteristics High membrane permeability, brain-penetrant, exhibits analgesic effects [1]
Solubility (DMSO) 62.5 mg/mL (134.86 mM) [1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years [1]
Storage (Solution) -80°C for 6 months; -20°C for 1 month [1]

Frequently Asked Questions & Troubleshooting

This section addresses common experimental challenges and procedural questions.

Category Question & Issue Solution & Explanation

| Compound Handling | Q: What is the best way to prepare a stock solution of this compound? Issue: The compound is hygroscopic, and DMSO quality impacts stability. | • Use newly opened, anhydrous DMSO to prevent hydrolysis. • Prepare stock solutions at 10-100 mM concentrations. • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C [1]. | | In Vitro Assays | Q: My cellular assay results are inconsistent. What could be wrong? Issue: Variable results in MAGL activity assays. | • Confirm your assay measures MAGL hydrolysis of 2-AG. Use Activity-Based Protein Profiling (ABPP) to confirm target engagement [2]. • Ensure proper controls, including a well-characterized MAGL inhibitor for comparison [2]. | | In Vivo Administration | Q: What is a suitable vehicle for in vivo studies with this compound? Issue: Need a stable, biocompatible formulation for animal studies. | The following protocol yields a clear solution suitable for injection [1]:

  • 10% DMSO
  • 40% PEG300
  • 5% Tween-80
  • 45% Saline | | Data Interpretation | Q: How selective is this compound? Issue: Concern about off-target effects, particularly on the endocannabinoid system. | this compound is highly selective for MAGL over other related enzymes. It shows very weak activity against FAAH and no significant displacement of cannabinoid receptors CB1 and CB2 at concentrations up to 10 μM [1]. |

Essential Experimental Protocols

MAGL Activity Assay (General Principles)

A common method to assess MAGL activity and inhibitor efficacy involves measuring the hydrolysis of its primary substrate, 2-Arachidonoylglycerol (2-AG) [2].

  • Principle: MAGL catalyzes the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol. The reaction can be tracked by detecting the products.
  • Key Steps:
    • Incubation: Incubate MAGL enzyme (recombinant or from tissue lysates) with 2-AG substrate in an appropriate buffer.
    • Inhibition: Add this compound to the reaction mixture to determine its inhibitory effect.
    • Detection: Use methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of remaining 2-AG or produced AA and glycerol [2].
  • Alternative Methods: Other approaches include radiometric assays, fluorescence-based assays, and Activity-Based Protein Profiling (ABPP), which uses specific chemical probes to label the active site of MAGL in complex proteomes [2].
In Vivo Model: Acute Inflammatory Pain

This compound has demonstrated efficacy in an acute inflammatory pain model [1].

  • Model Induction: Inflammation and hyperalgesia are typically induced in rodents by injecting an irritant (e.g., formalin or carrageenan) into a paw.
  • Dosing: this compound is administered (e.g., intraperitoneally or orally) after pain induction.
  • Pain Assessment: Analgesic effects are evaluated by measuring the reduction in pain-related behaviors, such as licking/biting the injected paw or increased weight-bearing on the affected limb. This effect is attributed to increased 2-AG levels in the nervous system [2].

Visualizing MAGL Signaling & Inhibition

The following diagrams, created with Graphviz, illustrate the key signaling pathways and the mechanism of this compound.

MAGL Signaling Pathway & Inhibitor Action

This diagram shows the central role of MAGL in lipid metabolism and how this compound blocks its activity.

MAGL_Pathway MAGL Signaling Pathway and Inhibition by this compound MAGL MAGL AA AA MAGL->AA Glycerol Glycerol MAGL->Glycerol MGL_IN1 MGL_IN1 MGL_IN1->MAGL Inhibits Two_AG Two_AG Two_AG->MAGL Hydrolysis CB1 CB1 Two_AG->CB1 Binds & Activates Prostaglandins Prostaglandins AA->Prostaglandins Synthesis

MAGL Catalytic Mechanism

This diagram details the biochemical steps of the hydrolysis reaction at MAGL's active site, which this compound disrupts [2].

Catalytic_Mechanism MAGL Catalytic Mechanism of 2-AG Hydrolysis Substrate 2-AG Substrate Step1 Step 1: Nucleophilic Attack Ser122 forms tetrahedral intermediate Substrate->Step1 Step2 Step 2: Acyl-Enzyme Formation Glycerol released, acyl group bound Step1->Step2 Step3 Step 3: Nucleophilic Attack Water molecule hydrolyzes intermediate Step2->Step3 Step4 Step 4: Product Release Arachidonic Acid (AA) released Enzyme regenerated Step3->Step4 Step4->Step1 Enzyme Ready Products Products: Glycerol + AA Step4->Products Completes Cycle

A Note on MGL Nomenclature

Be aware that "MGL" can refer to two different biological entities. The compound This compound discussed here targets Monoacylglycerol Lipase (MAGL or MGLL), a key enzyme in lipid and endocannabinoid metabolism [1] [2]. This is distinct from the Macrophage Galactose-type Lectin-1 (MGL1 or CLEC10A), which is a C-type lectin receptor involved in immune responses to pathogens [3] [4] [5]. Always check the context to ensure you are referencing the correct protein.

References

The Therapeutic Context of MGL Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Inhibiting the MGL enzyme is a promising therapeutic strategy because it increases the levels of the endocannabinoid 2-AG in the brain. This leads to beneficial effects such as pain relief, reduced anxiety, and anti-inflammatory responses, without the strong psychoactive side effects often associated with direct cannabinoid receptor agonists [1].

The table below summarizes the potential therapeutic applications of MGL inhibitors:

Therapeutic Area Potential Benefit of MGL Inhibition
Pain & Neurology Treatment of neuropathic pain, chemotherapy-induced neuropathy; can produce opiate-sparing effects with reduced side effects [1].
Psychiatric Disorders Potential treatment for mood disorders, anxiety, and PTSD, as low 2-AG levels are linked to these conditions [1].
Neurological Conditions May protect against neurodegeneration in models of Alzheimer's and Parkinson's disease by reducing pro-inflammatory signaling [1].
Cancer May reduce the proliferation and invasiveness of cancer cells, such as in aggressive prostate cancer [1].
Eye Conditions Potential use in treating glaucoma and diseases related to elevated intraocular pressure [1].

Standard Experimental Protocols for Comparison

To objectively compare MGL inhibitors like MGL-IN-1 with its alternatives, researchers typically perform a standard set of experiments. The core workflow for this evaluation is outlined below:

cluster_in_vitro In Vitro Characterization Start Inhibitor Comparison Workflow A In Vitro MGL Activity Assay Start->A B Cellular and Mechanistic Studies A->B A2 Identify Inhibition Mechanism A1 A1 C In Vivo Efficacy Models B->C D Selectivity and Toxicity Profiling C->D Determine Determine IC₅₀ IC₅₀ Value Value , fillcolor= , fillcolor=

The methodologies for the key experiments in this workflow are as follows:

Determining In Vitro MGL Inhibitory Activity (IC₅₀)
  • Objective: To quantify the potency of an inhibitor by measuring the concentration that reduces MGL enzyme activity by 50% (the IC₅₀ value).
  • Protocol: An adapted assay, originally used for fatty acid amide hydrolase, is commonly employed [1]. This involves incubating the MGL enzyme with a substrate and various concentrations of the inhibitor. The hydrolysis reaction is monitored, and the rate of reaction in the presence of the inhibitor is compared to a control without the inhibitor to calculate the IC₅₀ [2].
  • Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. It is crucial to understand the inhibitor's mechanism (e.g., reversible or irreversible), as this affects how the IC₅₀ relates to the true binding affinity (Ki) and has implications for dosing and safety [2].
Profiling Selectivity and Specificity
  • Objective: To ensure the inhibitor is selective for MGL and does not significantly affect other enzymes, which could lead offtarget side effects.
  • Protocol: The inhibitor is tested against a panel of other enzymes and receptors, particularly those in related pathways. Key targets include:
    • Fatty Acid Amide Hydrolase (FAAH): The enzyme that degrades the other major endocannabinoid, anandamide [1].
    • Cannabinoid Receptors (CB1/CB2): To confirm that the effects are due to MGL inhibition and not direct interaction with the receptors [1].

References

Understanding Orthogonal Assay Validation

Author: Smolecule Technical Support Team. Date: February 2026

Orthogonal validation is a key principle in biochemical research for verifying experimental results. It involves cross-referencing data from an antibody-based experiment with data obtained using methods that do not rely on antibodies [1]. This approach controls for methodological biases and provides more conclusive evidence of specificity.

  • Purpose: To ensure that the results obtained are due to specific interaction with the intended target and not an artifact of the experimental method.
  • Common Orthogonal Methods: Techniques often used for orthogonal validation include mass spectrometry, RNA sequencing (RNA-seq), quantitative PCR (qPCR), and in situ hybridization [1].
  • Application to Inhibitor Validation: When applied to a compound like Mgl-IN-1, an orthogonal strategy would mean using at least two biochemically distinct assays to confirm its potency and selectivity. For instance, a primary fluorescence-based assay could be corroborated by a secondary, label-free method such as mass spectrometry or isothermal titration calorimetry (ITC).

MAGL Enzymatic Assays for Profiling Inhibitors

To help you design a validation strategy, the table below summarizes the main types of assays used to characterize MAGL inhibitors, as identified in the literature [2].

Assay Type Principle Key Characteristics
Fluorescence-Based [2] Uses a synthetic substrate that releases a fluorescent molecule upon MAGL hydrolysis. Advantages: High throughput, real-time kinetics, relatively simple.
Limitations: Potential for signal interference from compounds; may use non-natural substrates.

| Chromatographic (e.g., LC-MS) [2] | Directly measures the hydrolysis of MAGL's natural substrate, 2-AG, and the production of arachidonic acid. | Advantages: Highly specific and direct; considered a "gold standard"; uses the natural substrate. | | | | Limitations: Lower throughput, more complex and expensive. | | Activity-Based Protein Profiling (ABPP) [2] [3] | Uses a chemical probe to label the active site of MAGL in a complex proteome; inhibitor potency is measured by reduced probe binding. | Advantages: Provides direct readout of target engagement in native systems; excellent for assessing selectivity across many serine hydrolases. | | | | Limitations: Requires specialized probes and equipment (gel or MS readout). |

The relationship between these assays in an orthogonal validation workflow can be visualized as follows:

Primary Primary Assay (e.g., Fluorescence) Orthogonal1 Orthogonal Binding Assay (e.g., ABPP) Primary->Orthogonal1 Confirms Target Engagement Orthogonal2 Orthogonal Functional Assay (e.g., LC-MS) Primary->Orthogonal2 Confirms Functional Potency Specificity Selectivity Profile Orthogonal1->Specificity Profiles Off-Target Effects Conclusion Validated Inhibitor Profile Orthogonal2->Conclusion Confirms Activity with Natural Substrate Specificity->Conclusion

References

Mgl-IN-1 structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Profile of MGL-IN-1

The table below consolidates the available quantitative and descriptive data for this compound [1].

Property Description / Value
Chemical Name This compound
CAS Number 1881244-28-5
Molecular Formula C₂₄H₂₂FN₅O₄
Molecular Weight 463.46 g/mol
Primary Target Monoacylglycerol Lipase (MGL)
Mechanism of Action Irreversible, covalent inhibitor [1].
Inhibitory Potency (IC₅₀) Not explicitly stated for MGL. Data shows IC₅₀ >10 µM for CB1/CB2 receptors [1].
Selectivity High selectivity over FAAH (IC₅₀ of 2.88 µM) and cannabinoid receptors CB1/CB2 (IC₅₀ >10 µM for both) [1].
Physicochemical Properties High membrane permeability and brain penetrant [1].
Reported Bioactivity Alleviates symptoms in a multiple sclerosis (MS) model; exhibits analgesic effects in an acute inflammatory pain model [1].

Comparative Inhibitor Landscape

The search results mention several other MGL inhibitors, but detailed experimental data for a direct SAR comparison with this compound is not available. The following information provides context on other inhibitor classes.

  • Carbamate-based Inhibitors: A prominent class of covalent, irreversible MGL inhibitors. For example, compound 2 from the study is a potent (IC₅₀ = 8.9 nM for hMGL) and selective carbamate inhibitor that lowered intraocular pressure in a murine model [2] [3]. Their design often features a "reversible covalent" mechanism, allowing for tunable adduct residence time with the enzyme [2].
  • Azole Urea-based Inhibitors: Another class of potent covalent inhibitors. For instance, SAR629 is a piperazine triazole urea with very high potency (IC₅₀ = 0.2 nM). The reactivity and potency within this class can be finely adjusted by modifying the azole leaving group [4].

Experimental & Mechanistic Insights

The experimental data and proposed mechanism of action for this compound are outlined below.

  • Mechanism of Action: this compound is characterized as an irreversible inhibitor [1]. It likely covalently binds to the catalytic serine residue (Ser122) of MGL, permanently inactivating the enzyme and preventing the hydrolysis of the endocannabinoid 2-AG [2] [4].
  • Key Experimental Protocols:
    • Cellular Binding Assays: The affinity for cannabinoid receptors was determined by measuring the displacement of a radiolabeled ligand ([³H]-CP-55940) from human recombinant CB1 and CB2 receptors expressed in HEK293 cells [1].
    • Enzyme Inhibition Assay: Inhibition of human FAAH was assessed using recombinant enzyme and a radiolabeled substrate (N-arachidonoyl-[¹⁴C]-ethanolamine). The reduction in the production of [¹⁴C]ethanolamine was measured after a 30-minute incubation [1].
    • In Vivo Models: Efficacy was demonstrated in an in vivo model of multiple sclerosis and an acute inflammatory pain model, though specific procedural details were not provided in the results [1].

The following diagram illustrates the hypothesized mechanism of this compound and the experimental workflow used to characterize it, based on the available information [1].

cluster_mechanism Mechanism of Action cluster_experiments Key Experiments Start Start: this compound Characterization Mech Proposed Mechanism Start->Mech M1 1. This compound enters active site of MGL Mech->M1 Exp Experimental Validation E1 Cellular Binding Assays (CB1/CB2 receptors) Exp->E1 Conc Conclusion & Bioactivity M2 2. Covalent bond forms with Ser122 M1->M2 M3 3. Irreversible enzyme inhibition M2->M3 M4 4. Increased 2-AG levels M3->M4 M4->Exp E2 Enzyme Inhibition Assays (FAAH selectivity) E1->E2 E3 In Vivo Efficacy Models (MS and pain) E2->E3 E3->Conc

Research Implications & Data Gaps

For your comparison guide aimed at professionals, it is crucial to note the following:

  • This compound serves as a useful chemical probe for in vivo studies due to its brain penetration and reported efficacy in disease models, as well as its clean off-target profile against cannabinoid receptors [1].
  • Critical Data Gaps exist that prevent a full SAR comparison. Missing information includes:
    • The exact half-maximal inhibitory concentration (IC₅₀) for MGL.
    • Direct, side-by-side potency and selectivity data compared to other inhibitors (e.g., carbamates, azole ureas).
    • Detailed kinetic data, such as the inactivation rate (kᵢₙₐ꜀ₜ) or covalent residence time.

References

×

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Exact Mass

463.16558236 g/mol

Monoisotopic Mass

463.16558236 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-08-2024

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